6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMNZTFLOOSXIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444250 | |
| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194421-56-2 | |
| Record name | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Foreword: The Significance of a Strained Scaffold
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione core is a fascinating and valuable structural motif in medicinal chemistry and drug development. Its rigid, bicyclic structure, featuring a gem-dimethyl-substituted cyclopropane ring fused to a succinimide moiety, imparts unique conformational constraints. This has made it a sought-after building block in the design of potent and selective therapeutic agents. Notably, this scaffold is a key component in the synthesis of boceprevir, a protease inhibitor for the treatment of hepatitis C, and PF-07321332 (paxlovid), an oral antiviral for COVID-19.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this pivotal intermediate, offering not just protocols, but the scientific rationale behind the methodologies.
Strategic Approaches to a Fused Bicyclic System
The synthesis of this compound can be broadly categorized into two main strategies:
-
Construction of the Imide Ring onto a Pre-existing Cyclopropane: This approach leverages the commercially available or readily synthesized caronic anhydride (6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione).
-
Formation of the Cyclopropane Ring onto a Maleimide Precursor: This strategy involves the cyclopropanation of a maleimide derivative, typically using a carbene or carbene equivalent.
This guide will delve into both methodologies, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Methodology 1: Synthesis from Caronic Anhydride
This route is conceptually straightforward, involving the conversion of a cyclic anhydride to the corresponding imide. The key starting material, cis-caronic anhydride, can be prepared from 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.[3]
Reaction Scheme:
Caption: Synthesis of the target dione from caronic anhydride.
Underlying Principles and Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism. The ammonia in ammonium hydroxide acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form an amide and a carboxylate salt. Subsequent heating promotes an intramolecular condensation, where the newly formed amide attacks the carboxylic acid (or its salt), eliminating a molecule of water to form the stable five-membered imide ring.
The choice of ammonium hydroxide as the nitrogen source is a practical one, providing both the ammonia nucleophile and a basic medium. The in-situ heating is crucial for the final cyclization and dehydration step.
Experimental Protocol
This protocol is a synthesis of information from established chemical principles and patent literature.[3] Researchers should perform appropriate safety assessments before conducting any experiment.
Materials:
-
cis-Caronic anhydride (6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione)
-
Aqueous ammonium hydroxide (28-30%)
-
Toluene
-
Round-bottom flask with reflux condenser and heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of cis-caronic anhydride in toluene, add an excess of aqueous ammonium hydroxide.
-
Heat the biphasic mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Solvent | Toluene | Allows for azeotropic removal of water, driving the reaction to completion. |
| Reagent | Aqueous Ammonium Hydroxide | Serves as the source of ammonia for imide formation. |
| Temperature | Reflux | Provides the necessary energy for the ring-opening and subsequent cyclization-dehydration. |
| Work-up | Extraction and Drying | To isolate the product from the aqueous reaction medium and any unreacted starting materials. |
Methodology 2: Cyclopropanation of Maleimide
This approach involves the [2+1] cycloaddition of a carbene or a carbene precursor to the double bond of a maleimide derivative. For the synthesis of the 6,6-dimethyl substituted target, 2-diazopropane is the key reagent.
Reaction Scheme:
Caption: General scheme for the synthesis via cyclopropanation of maleimide.
Mechanistic Deep Dive: A Two-Step Process
The reaction between a diazoalkane and an alkene, such as a maleimide, typically proceeds through a two-step mechanism:[2]
-
1,3-Dipolar Cycloaddition: 2-Diazopropane acts as a 1,3-dipole and undergoes a cycloaddition reaction with the electron-deficient double bond of the maleimide to form a pyrazoline intermediate.
-
Nitrogen Extrusion: The pyrazoline intermediate is unstable and readily eliminates a molecule of nitrogen gas (N₂) upon thermal or photochemical activation. This decomposition can proceed through a diradical intermediate, which then collapses to form the thermodynamically stable cyclopropane ring.
The choice of an N-substituted maleimide is often strategic. The substituent can influence the solubility and reactivity of the starting material and can be a protecting group that is removed in a subsequent step. For the synthesis of the parent dione, an N-benzyl or a similar easily cleavable group is often employed.
Experimental Protocol: A Focus on Safety and Control
Diazoalkanes are potentially explosive and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. The following is a representative protocol synthesized from established procedures for similar transformations.[4]
Part A: Preparation of 2-Diazopropane
A common method for the in-situ generation or preparation of a solution of 2-diazopropane is the oxidation of acetone hydrazone.[4]
Materials:
-
Acetone hydrazone
-
Yellow mercury(II) oxide
-
Anhydrous diethyl ether
-
Ethanolic potassium hydroxide solution
-
Distillation apparatus
Procedure:
-
In a two-necked flask equipped with a dropping funnel and a distillation head connected to a condenser and a cooled receiving flask (-78 °C), place yellow mercury(II) oxide, anhydrous diethyl ether, and a catalytic amount of ethanolic potassium hydroxide.
-
With vigorous stirring, add acetone hydrazone dropwise to the flask.
-
Co-distill the ethereal solution of 2-diazopropane under reduced pressure, collecting it in the cooled receiver. The resulting crimson solution should be used immediately.
| Parameter | Value/Condition | Rationale |
| Reagents | Acetone hydrazone, HgO, KOH | Standard reagents for the oxidation of hydrazones to diazo compounds. |
| Temperature | Cooled receiver (-78 °C) | 2-Diazopropane is unstable and must be kept cold to prevent decomposition. |
| Handling | Use immediately | Due to the instability and potential hazards of diazoalkanes. |
Part B: Cyclopropanation Reaction
Materials:
-
N-Phenylmaleimide (or other suitable N-substituted maleimide)
-
Ethereal solution of 2-diazopropane (from Part A)
-
Anhydrous diethyl ether
-
Photochemical reactor or heating setup
-
Rotary evaporator
Procedure:
-
Dissolve the N-substituted maleimide in anhydrous diethyl ether in a reaction vessel suitable for photolysis or heating.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared, cold ethereal solution of 2-diazopropane to the maleimide solution with stirring. The disappearance of the red color of the diazo compound indicates its consumption.
-
Once the addition is complete, the pyrazoline intermediate has formed.
-
For photochemical decomposition, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) until nitrogen evolution ceases. For thermal decomposition, gently warm the solution to effect nitrogen extrusion.
-
After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure.
-
Purify the resulting N-substituted this compound by column chromatography or recrystallization.
-
If the parent dione is desired, the N-substituent (e.g., benzyl) can be removed via standard deprotection protocols (e.g., hydrogenolysis).
| Parameter | Value/Condition | Rationale |
| Reaction Temperature | 0 °C for addition | To control the initial exothermic reaction and prevent premature decomposition of 2-diazopropane. |
| Decomposition | Photochemical or Thermal | To induce the extrusion of nitrogen from the pyrazoline intermediate. The photochemical route is often milder. |
| Purification | Chromatography/Recrystallization | To isolate the desired product from byproducts. |
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [5] |
| Molecular Weight | 139.15 g/mol | [5] |
| Appearance | White to off-white solid | |
| IUPAC Name | This compound | [5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the gem-dimethyl groups on the cyclopropane ring and the protons of the bicyclic core.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the imide, the quaternary carbon of the cyclopropane, and the methyl carbons.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the production of important antiviral drugs. Both the route from caronic anhydride and the cyclopropanation of maleimides offer viable pathways to this key intermediate. The choice of method will depend on factors such as the availability of starting materials, scale of the synthesis, and the specific equipment and safety protocols in place. As the demand for novel therapeutics continues to grow, the development of even more efficient, safer, and scalable syntheses of this and related scaffolds will remain an active area of research in the field of organic and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic organic compound featuring a strained cyclopropane ring fused to a succinimide core. This unique structural motif imparts a combination of rigidity and reactivity, making it a molecule of significant interest in medicinal chemistry and organic synthesis. Its derivatives have shown promise as potent enzyme inhibitors, and the reduced bicyclic scaffold is a key component in antiviral therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and an exploration of its current and potential applications in drug discovery.
Introduction
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere for the piperidine ring, a common motif in bioactive molecules. The incorporation of this rigid bicyclic system can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The 2,4-dione functionality, characteristic of a succinimide, provides sites for hydrogen bonding and potential for further chemical modification. The gem-dimethyl substitution on the cyclopropane ring adds steric bulk and can influence the molecule's metabolic stability and pharmacokinetic profile.
Derivatives of the 3-azabicyclo[3.1.0]hexane-2,4-dione core have been investigated for their potential as aromatase inhibitors for the treatment of hormone-dependent cancers.[1] Furthermore, the reduced form of this scaffold, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, is a critical intermediate in the synthesis of several antiviral drugs, including the hepatitis C protease inhibitor boceprevir and the COVID-19 therapeutic nirmatrelvir (a component of Paxlovid).[2] This underscores the importance of this compound as a key building block for the synthesis of complex and medicinally relevant molecules.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 194421-56-2 | ChemSrc[4] |
| Molecular Formula | C₇H₉NO₂ | PubChem[3] |
| Molecular Weight | 139.15 g/mol | PubChem[3] |
| Appearance | Solid (predicted) | |
| Boiling Point | 278.1 ± 9.0 °C at 760 mmHg | ChemSrc[4] |
| Density | 1.2 ± 0.1 g/cm³ | ChemSrc[4] |
| SMILES | CC1(C2C1C(=O)NC2=O)C | PubChem[3] |
Spectroscopic Analysis
¹H NMR (Predicted):
-
δ 1.2-1.5 ppm (s, 6H): Two singlet peaks corresponding to the two methyl groups on the cyclopropane ring.
-
δ 2.0-2.5 ppm (m, 2H): A multiplet for the two protons on the cyclopropane ring.
-
δ 8.0-9.0 ppm (br s, 1H): A broad singlet for the N-H proton of the imide.
¹³C NMR (Predicted):
-
δ 20-25 ppm: Signals for the two methyl carbons.
-
δ 30-35 ppm: Signals for the quaternary carbon and the two CH carbons of the cyclopropane ring.
-
δ 175-180 ppm: Two signals for the two carbonyl carbons of the imide.
Infrared (IR) Spectroscopy (Predicted):
-
~3200 cm⁻¹: N-H stretching vibration of the imide.
-
~1770 and ~1700 cm⁻¹: Asymmetric and symmetric C=O stretching vibrations of the succinimide ring, respectively.
-
~1380 cm⁻¹: C-H bending of the gem-dimethyl groups.
Mass Spectrometry (Predicted):
-
[M]+•: 139.06 (Calculated for C₇H₉NO₂).
-
[M+H]⁺: 140.07.
Synthesis and Purification
The primary synthetic route to this compound involves the reaction of caronic anhydride (6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione) with a nitrogen source.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis from Caronic Anhydride
This protocol is a generalized procedure based on patent literature describing the formation of the imide from the corresponding anhydride.[5]
Materials:
-
Caronic anhydride
-
Ammonium hydroxide (28-30% solution)
-
Toluene
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend caronic anhydride in toluene.
-
Ammonolysis: Slowly add ammonium hydroxide to the suspension at room temperature with vigorous stirring. The reaction is exothermic.
-
Ring Closure: Heat the reaction mixture to reflux. Water will be formed during the reaction and can be removed azeotropically using a Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.
-
Purification: Remove the toluene under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Toluene: Serves as a suitable solvent that allows for azeotropic removal of water, driving the equilibrium towards the formation of the imide.
-
Ammonium Hydroxide: Provides the nitrogen atom for the imide ring in a readily available form.
-
Reflux Conditions: The elevated temperature is necessary to promote the dehydration and ring closure to form the thermodynamically stable imide.
Chemical Reactivity
The chemical reactivity of this compound is governed by the presence of the strained cyclopropane ring and the succinimide moiety.
Reduction of the Imide Carbonyls
The carbonyl groups of the succinimide ring can be selectively reduced to the corresponding methylene groups to yield 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. This transformation is crucial for the synthesis of antiviral drug intermediates.
Figure 2: Reduction of the dione to the corresponding hexane.
A common method for this reduction involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and a Lewis acid such as boron trifluoride etherate (NaBH₄/BF₃·Et₂O).[6]
N-Functionalization
The N-H proton of the imide is acidic and can be deprotonated with a suitable base, allowing for the introduction of various substituents at the nitrogen atom. This provides a straightforward way to synthesize a library of N-substituted derivatives for structure-activity relationship (SAR) studies.
Ring-Opening Reactions
The strained cyclopropane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be exploited to introduce new functional groups and construct more complex molecular architectures. The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents on the cyclopropane ring and the reaction conditions.
Applications in Drug Development
The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a valuable pharmacophore in drug discovery.
As a Core for Enzyme Inhibitors
Derivatives of 3-azabicyclo[3.1.0]hexane-2,4-dione have been synthesized and evaluated as inhibitors of various enzymes. For instance, certain N-substituted derivatives have shown potent aromatase inhibitory activity, suggesting their potential as therapeutic agents for estrogen-dependent breast cancer.[1] The rigid bicyclic structure helps to position the key pharmacophoric elements in the optimal orientation for binding to the active site of the enzyme.
As a Precursor to Antiviral Agents
As previously mentioned, the fully reduced scaffold, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, is a key structural component of important antiviral drugs. Therefore, this compound serves as a critical starting material for the synthesis of these therapeutics.[2] The unique three-dimensional shape of the bicyclic system is often crucial for its interaction with viral proteases.
Figure 3: Role of this compound in drug development.
Conclusion
This compound is a versatile molecule with a rich chemical landscape. Its unique bicyclic structure, combining the rigidity of a cyclopropane with the functionality of a succinimide, makes it an attractive building block for the synthesis of complex and biologically active compounds. While its direct therapeutic applications are still being explored, its importance as a precursor to potent enzyme inhibitors and crucial antiviral agents is well-established. Further investigation into the reactivity of this scaffold and the biological activity of its derivatives is likely to uncover new opportunities for the development of novel therapeutics.
References
- 1. Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4- diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS#:194421-56-2 | this compound | Chemsrc [chemsrc.com]
- 5. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 6. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Technical Guide
An In-depth Examination of a Key Pharmaceutical Intermediate
This technical guide provides a detailed analysis of the spectroscopic properties of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a crucial building block in the synthesis of various antiviral therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with this compound and require a thorough understanding of its structural characterization through spectroscopic methods.
Introduction: The Significance of this compound
This compound, with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol , is a bicyclic organic compound of significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it an attractive scaffold for the design of enzyme inhibitors and other biologically active molecules. Notably, this compound serves as a key intermediate in the synthesis of boceprevir, a protease inhibitor used in the treatment of Hepatitis C.[2][3]
Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound in research and manufacturing settings. This guide will focus on the available spectroscopic data and provide a detailed interpretation to aid in its characterization.
Molecular Structure:
Caption: Molecular structure of this compound.
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Data:
A patent for the preparation of related compounds provides the following ¹H NMR data for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.55 | bs | - | 1H | N-H |
| 2.31 | d | 1.12 | 2H | H-1, H-5 |
| 1.35 | s | - | 3H | CH₃ |
| 1.24 | s | - | 3H | CH₃ |
Interpretation:
-
N-H Proton (δ 7.55): The broad singlet at 7.55 ppm is characteristic of an imide proton. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.
-
Bridgehead Protons (δ 2.31): The doublet at 2.31 ppm corresponds to the two equivalent bridgehead protons (H-1 and H-5). The small coupling constant (J = 1.12 Hz) suggests a weak interaction, which is expected in this strained bicyclic system.
-
Methyl Protons (δ 1.35 and δ 1.24): The two singlets at 1.35 and 1.24 ppm are assigned to the two methyl groups attached to the C-6 position. The presence of two distinct singlets for the diastereotopic methyl groups is a key feature, reflecting the chiral nature of the molecule and the fixed conformation of the cyclopropane ring.
Caption: Correlation of ¹H NMR signals with the molecular structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data:
Based on computational models and comparison with similar structures, the following chemical shifts can be anticipated:
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~175-180 | C=O (C-2, C-4) |
| ~40-45 | C-1, C-5 |
| ~30-35 | C-6 |
| ~20-25 | CH₃ |
| ~15-20 | CH₃ |
Interpretation of Predicted Data:
-
Carbonyl Carbons (δ ~175-180): The two carbonyl carbons of the imide ring are expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen atoms.
-
Bridgehead Carbons (δ ~40-45): The bridgehead carbons (C-1 and C-5) are predicted to appear in the aliphatic region.
-
Quaternary Carbon (δ ~30-35): The C-6 carbon, being a quaternary carbon, is expected to have a relatively weak signal.
-
Methyl Carbons (δ ~15-25): The two methyl carbons are anticipated to be in the high-field region of the spectrum. Similar to the proton NMR, two distinct signals may be observed for the diastereotopic methyl groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. Although a specific experimental IR spectrum for the title compound is not publicly available, the expected characteristic absorption bands can be predicted based on its structure.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3200 | N-H | Stretching |
| ~1770 and ~1700 | C=O (imide) | Asymmetric and symmetric stretching |
| ~2950-2850 | C-H (alkane) | Stretching |
Interpretation of Predicted Data:
-
N-H Stretch (~3200 cm⁻¹): A moderately intense and somewhat broad absorption is expected in this region, corresponding to the N-H stretching vibration of the imide.
-
C=O Stretches (~1770 and ~1700 cm⁻¹): The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands of the five-membered imide ring. The coupling of the two C=O vibrations leads to an asymmetric (higher frequency) and a symmetric (lower frequency) stretching mode.
-
C-H Stretches (~2950-2850 cm⁻¹): Absorptions in this region will be due to the C-H stretching vibrations of the methyl and methine groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While an experimental mass spectrum is not available, the expected molecular ion and potential fragmentation pathways can be postulated.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The exact mass of the molecular ion is 139.0633 g/mol .[1] In a low-resolution mass spectrum, a peak at m/z = 139 would be expected for the molecular ion.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of small, stable molecules or radicals from the parent ion. Possible fragmentations include:
-
Loss of a methyl radical (•CH₃) to give a fragment at m/z = 124.
-
Cleavage of the cyclopropane ring.
-
Decarbonylation (loss of CO).
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound. The specific parameters should be optimized for the instrument being used.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
References
- 1. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pivotal Role of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Scaffold in Modern Therapeutics: An In-Depth Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclic scaffold, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, represents a cornerstone in the synthesis of highly potent and specific therapeutic agents. While not possessing a direct mechanism of action in its isolated form, its rigid, three-dimensional structure provides an ideal framework for the development of inhibitors targeting key enzymes in viral replication and for modulators of central nervous system receptors. This technical guide delves into the core mechanisms of action of final drug products derived from this pivotal intermediate, offering a comprehensive overview of their biochemical interactions, signaling pathways, and the experimental methodologies used to elucidate their function. We will explore its critical role in the development of antiviral agents such as the SARS-CoV-2 protease inhibitor nirmatrelvir and the Hepatitis C virus protease inhibitor boceprevir. Furthermore, we will examine the broader therapeutic landscape of related azabicyclo[3.1.0]hexane structures, including their application as opioid receptor antagonists and the antitumor potential of natural products like Crispine A that share a similar structural motif.
The Strategic Importance of the this compound Core
The this compound moiety is a chiral, constrained bicyclic system that offers several advantages in drug design. Its rigidity helps to lock the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and thus enhancing binding affinity. The gem-dimethyl group on the cyclopropane ring provides steric bulk and can influence the orientation of substituents, while the dione functionality offers synthetic handles for further chemical modifications. These characteristics make it an invaluable starting material for creating complex, three-dimensional pharmacophores that can fit into the intricate active sites of enzymes or receptor binding pockets with high specificity. Its most prominent applications to date are in the field of virology, where it forms the backbone of potent protease inhibitors.[1][2]
Mechanism of Action of Key Therapeutics Derived from the Azabicyclo[3.1.0]hexane Scaffold
Nirmatrelvir (PF-07321332): A Covalent Inhibitor of SARS-CoV-2 Main Protease
Nirmatrelvir, the active component of Paxlovid™, is a prime example of the successful application of the this compound scaffold in antiviral drug development.[3][4] It is a peptidomimetic inhibitor specifically designed to target the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[3] This enzyme is essential for the viral life cycle, as it cleaves the viral polyproteins into functional non-structural proteins required for viral replication.[3]
The mechanism of action of nirmatrelvir is centered on the formation of a reversible, covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[3] The nitrile group of nirmatrelvir acts as a "warhead," forming a thioimidate adduct with the sulfhydryl group of Cys145.[3] This covalent modification effectively blocks the substrate-binding site, inactivating the enzyme and halting the processing of viral polyproteins, which in turn inhibits viral replication.[3][4]
To enhance its therapeutic efficacy, nirmatrelvir is co-administered with a low dose of ritonavir.[3] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is the primary enzyme responsible for metabolizing nirmatrelvir.[3][5] By inhibiting CYP3A4, ritonavir slows down the breakdown of nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug.[3][6] This pharmacokinetic enhancement ensures that nirmatrelvir levels remain above the threshold required for effective viral inhibition.[3]
Caption: Mechanism of action of Nirmatrelvir and Ritonavir in a host cell.
Boceprevir: A Reversible, Covalent Inhibitor of HCV NS3/4A Protease
Boceprevir is another antiviral drug that incorporates the this compound core. It is a ketoamide that acts as a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[7][8] This viral enzyme is crucial for the replication of HCV by cleaving the viral polyprotein into mature, functional proteins.[8][9]
The mechanism of boceprevir involves the reversible, covalent binding of its ketoamide warhead to the active site serine residue of the NS3 protease.[7][10] This interaction mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[10] By inhibiting the NS3/4A protease, boceprevir prevents the processing of the viral polyprotein, thereby disrupting the formation of the viral replication complex and halting the production of new virus particles.[8][10] Boceprevir is used in combination with other antiviral agents, such as pegylated interferon and ribavirin, for the treatment of chronic HCV genotype 1 infection.[11]
Caption: Mechanism of action of Boceprevir in an HCV-infected liver cell.
Broader Mechanistic Insights from Related Bicyclic Scaffolds
The therapeutic potential of the azabicyclo[3.1.0]hexane core extends beyond antiviral applications. Related structures have been investigated for their activity in other disease areas, providing a broader understanding of the mechanistic possibilities of this scaffold.
Opioid Receptor Antagonism
Derivatives of 3-azabicyclo[3.1.0]hexane have been synthesized and evaluated as opioid receptor antagonists.[12][13] These compounds act by binding to opioid receptors, primarily the mu-opioid receptor, in the central and peripheral nervous systems.[14][15] Unlike opioid agonists, which activate these receptors to produce effects like analgesia and euphoria, antagonists bind to the receptors without eliciting a response.[12][16] They act as competitive inhibitors, physically blocking opioid agonists from binding to and activating the receptors.[13] This mechanism is therapeutically valuable for reversing the life-threatening respiratory depression caused by opioid overdose and for the long-term management of opioid use disorder.[12][15]
Inhibition of IMP Dehydrogenase and Anticancer Activity
A related class of compounds, the 1,5-diazabicyclo[3.1.0]hexane-2,4-diones, has been shown to selectively inhibit the type II isoform of inosine 5'-monophosphate dehydrogenase (IMPDH).[17] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides (GTP and dGTP).[17][18] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides to support DNA and RNA synthesis.[19][20] By inhibiting IMPDH, these compounds deplete the intracellular pool of guanine nucleotides, leading to a cytostatic effect and, in some cases, apoptosis.[17][19] The selectivity for the type II isoform, which is upregulated in malignant cells, makes these compounds attractive candidates for cancer chemotherapy and as immunosuppressive agents.[17]
Antitumor Properties of Crispine A
Crispine A is a naturally occurring pyrrolo[2,1-a]isoquinoline alkaloid that contains a bicyclic system with some structural resemblance to the 3-azabicyclo[3.1.0]hexane core.[21] It has demonstrated potent antitumor activity against various human cancer cell lines.[22] While the precise mechanism of action is still under investigation, studies on Crispine A and its analogs suggest multiple potential pathways. Some related compounds have been shown to act as topoisomerase I inhibitors, while others induce apoptosis by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics, which is crucial for mitosis.[22][23] Certain analogs have also been found to modulate signaling pathways such as the PTEN/Akt/mTOR pathway, which is often dysregulated in cancer.[24]
Experimental Protocols for Mechanistic Elucidation
The determination of the mechanisms of action described above relies on a suite of robust experimental techniques. Below are representative protocols for key assays.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of a compound against a target enzyme (e.g., Mpro, NS3/4A protease, IMPDH).
Protocol:
-
Recombinant Enzyme Expression and Purification: The target enzyme is overexpressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Fluorogenic Substrate Assay: A fluorogenic substrate that is cleaved by the enzyme to release a fluorescent signal is used.
-
Assay Conditions: The purified enzyme is incubated with varying concentrations of the inhibitor in a suitable buffer.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the fluorogenic substrate. The increase in fluorescence over time is monitored using a plate reader.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the data are fitted to a suitable equation (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
Cell-Based Antiviral Assays
Objective: To assess the ability of a compound to inhibit viral replication in a cellular context.
Protocol:
-
Cell Culture: A susceptible cell line is cultured in appropriate media.
-
Infection: The cells are infected with the virus at a known multiplicity of infection (MOI).
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compound.
-
Incubation: The treated, infected cells are incubated for a period sufficient for viral replication.
-
Quantification of Viral Replication: Viral replication can be quantified by various methods, such as:
-
Plaque reduction assay: Staining for viral plaques to determine the reduction in viral titer.
-
Quantitative PCR (qPCR): Measuring the amount of viral RNA or DNA.
-
Enzyme-linked immunosorbent assay (ELISA): Detecting viral antigens.
-
-
Data Analysis: The results are used to calculate the EC50 (half-maximal effective concentration).
Receptor Binding Assays
Objective: To determine the affinity of a compound for a specific receptor (e.g., opioid receptors).
Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or tissue homogenates.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor, along with varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the Ki of the test compound, which reflects its binding affinity for the receptor.
Conclusion
The this compound scaffold is a testament to the power of rational drug design, where a structurally rigid and synthetically accessible core can be elaborated into highly effective and specific therapeutic agents. Its central role in the development of life-saving antiviral medications like nirmatrelvir and boceprevir highlights its significance. Furthermore, the diverse biological activities of related bicyclic structures, from opioid receptor modulation to anticancer effects, underscore the broad therapeutic potential of this chemical motif. A thorough understanding of the mechanisms of action of these molecules, elucidated through rigorous experimental investigation, is paramount for the continued development of novel and improved therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 7. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Boceprevir, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 11. Boceprevir: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are Opioid Antagonists? Examples and How They Work [healthline.com]
- 13. What are opioid antagonists? [medicalnewstoday.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 17. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cryptolepine Analog Exhibits Antitumor Activity against Ehrlich Ascites Carcinoma Cells in Mice via Targeting Cell Growth, Oxidative Stress, and PTEN/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Technical Guide for Preclinical Investigation
Introduction: The Promising Scaffold of 3-Azabicyclo[3.1.0]hexane
The 3-azabicyclo[3.1.0]hexane ring system represents a conformationally constrained and versatile scaffold that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional arrangement of functional groups, making it an attractive template for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for drug development across multiple disease areas.[1]
Published research has highlighted the potential of 3-azabicyclo[3.1.0]hexane derivatives as:
-
Antitumor Agents: Certain derivatives have exhibited antiproliferative activity against various cancer cell lines, including leukemia, cervical carcinoma, and colon carcinoma.[2][3] The proposed mechanism for some of these compounds involves the disruption of the actin cytoskeleton, leading to reduced cell motility and induction of apoptosis.[2][3]
-
Anticonvulsants: The structural features of this scaffold are amenable to targeting ion channels and receptors involved in neuronal excitability, suggesting a potential role in the treatment of epilepsy.
-
Opioid Receptor Ligands: Modifications to the 3-azabicyclo[3.1.0]hexane core have yielded potent and selective ligands for opioid receptors, with potential applications in treating conditions like pruritus.[4][5]
-
Dopamine D3 Receptor Antagonists: This class of compounds has shown high affinity and selectivity for the dopamine D3 receptor, indicating potential therapeutic utility in neurological and psychiatric disorders, including addiction.[6]
This guide focuses on a specific derivative, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione , and outlines a comprehensive preclinical strategy to elucidate its potential biological activities, with a primary focus on its anticancer and anticonvulsant properties.
Section 1: Foundational Physicochemical Characterization
Prior to biological evaluation, a thorough characterization of the physical and chemical properties of this compound is imperative.
| Property | Value | Source |
| Molecular Formula | C7H9NO2 | [7] |
| Molecular Weight | 139.15 g/mol | [7] |
| CAS Number | 194421-56-2 | [8][9] |
Further characterization should include determination of solubility in relevant biological buffers and solvents, melting point, and stability under experimental conditions.
Section 2: Investigating Antitumor Potential: A Phased Approach
Based on the demonstrated antiproliferative effects of related compounds, a primary avenue of investigation for this compound is its potential as an antitumor agent. A tiered screening approach is recommended to systematically evaluate its efficacy and mechanism of action.
Phase I: In Vitro Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of and induce death in a panel of human cancer cell lines.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay for Cell Viability [10]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Phase II: Mechanistic Investigations
Should significant cytotoxicity be observed, further experiments are warranted to elucidate the underlying mechanism of action.
Potential Mechanisms to Investigate:
-
Apoptosis Induction: Assess for markers of programmed cell death, such as caspase activation, DNA fragmentation (TUNEL assay), and changes in mitochondrial membrane potential.[2]
-
Cell Cycle Arrest: Analyze the cell cycle distribution of treated cells using flow cytometry to determine if the compound induces arrest at a specific phase (G1, S, or G2/M).
-
Actin Cytoskeleton Disruption: Utilize fluorescence microscopy to visualize the actin cytoskeleton in treated cells, looking for alterations in cell morphology and the formation of actin aggregates, as has been observed with similar compounds.[3]
Section 3: Exploring Anticonvulsant Activity: A Preclinical Screening Cascade
The structural similarity of this compound to known anticonvulsant scaffolds suggests its potential utility in epilepsy. A well-established preclinical screening program is essential to evaluate this potential.[11][12]
Phase I: In Vivo Screening in Acute Seizure Models
The initial assessment of anticonvulsant activity is typically performed in rodent models of acute seizures.[13][14]
Experimental Workflow: Anticonvulsant Screening
Caption: Workflow for in vivo anticonvulsant screening.
Detailed Protocol: Maximal Electroshock (MES) Test [13][15][16]
-
Animal Preparation: Use adult male mice or rats.
-
Compound Administration: Administer this compound intraperitoneally or orally at varying doses. A control group should receive the vehicle.
-
Electrode Placement: After a predetermined time for drug absorption, place corneal electrodes on the animal.
-
Stimulation: Deliver a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) to induce a seizure.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 (median effective dose).
Detailed Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test [13][15][17]
-
Animal Preparation and Compound Administration: As described for the MES test.
-
Chemoconvulsant Injection: After the drug absorption period, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that reliably induces clonic seizures (e.g., 85 mg/kg in mice).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals protected from clonic seizures at each dose and determine the ED50.
Phase II: Neurotoxicity and Chronic Model Evaluation
Compounds showing promising activity in acute models should be further evaluated for potential neurotoxicity and efficacy in a chronic epilepsy model.
-
Neurotoxicity: The rotarod test is a standard method to assess for motor impairment, a common side effect of anticonvulsant drugs.[15]
-
Chronic Model: The kindling model, where repeated subconvulsive electrical or chemical stimuli lead to a persistent state of hyperexcitability, is a valuable tool for evaluating potential disease-modifying effects.[13]
Section 4: Future Directions and Mechanistic Insights
Should this compound demonstrate significant and specific biological activity, further investigations will be crucial to understand its molecular targets and pathways.
Potential Advanced Studies:
-
Target Identification: Employ techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the protein targets of the compound.
-
In Vitro Electrophysiology: For anticonvulsant candidates, use patch-clamp electrophysiology on cultured neurons or brain slices to investigate effects on specific ion channels (e.g., sodium, potassium, calcium channels) or neurotransmitter receptors (e.g., GABA-A, NMDA receptors).[11]
-
In Vivo Pharmacokinetics and Brain Penetration: For CNS-active compounds, it is critical to determine the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), as well as the ability to cross the blood-brain barrier.[16]
Conclusion
The 3-azabicyclo[3.1.0]hexane scaffold is a rich source of biologically active molecules. This compound, as a specific exemplar of this class, warrants a thorough investigation into its potential therapeutic properties. The systematic, multi-tiered approach outlined in this guide, encompassing in vitro screening, in vivo efficacy studies, and mechanistic elucidation, provides a robust framework for uncovering the potential of this compound as a novel antitumor or anticonvulsant agent. The insights gained from these studies will be invaluable for guiding future drug development efforts centered on this promising chemical scaffold.
References
- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 2. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 3. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents [mdpi.com]
- 4. US20030207876A1 - 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy - Google Patents [patents.google.com]
- 5. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS#:194421-56-2 | this compound | Chemsrc [chemsrc.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. mdpi.com [mdpi.com]
- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 15. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Technical Guide to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Derivatives and Analogs in Drug Discovery
Abstract
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione core, a conformationally constrained proline analog, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with a diverse range of biological targets. This technical guide offers an in-depth exploration of this scaffold and its derivatives, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic intricacies, explore the rich biological activity, and provide actionable insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this remarkable chemical entity.
Introduction: The Strategic Advantage of Conformational Constraint
In the dynamic interplay between a ligand and its biological target, shape and conformational rigidity are paramount. The this compound scaffold, and its reduced analogs, offer a distinct advantage over more flexible aliphatic and carbocyclic systems. The fusion of a cyclopropane ring to a pyrrolidine core locks the molecule into a well-defined, boat-like conformation. This pre-organization minimizes the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. The gem-dimethyl substitution on the cyclopropane ring further refines the scaffold's steric profile and can influence metabolic stability.
This guide will navigate the synthetic pathways to this core and its derivatives, delve into its prominent roles in antiviral, anti-inflammatory, and neurological drug discovery, and provide detailed protocols and data to empower further research and development.
Synthetic Strategies: Forging the Bicyclic Core and its Progeny
The construction of the 3-azabicyclo[3.1.0]hexane skeleton is a testament to the ingenuity of modern synthetic chemistry. Various methodologies have been developed, each with its own merits regarding scalability, stereocontrol, and substrate scope.
Synthesis of the Core this compound
A common and efficient route to the dione core commences from caronic anhydride, which is derived from 3-carene, a readily available natural product.
Experimental Protocol: Synthesis from Caronic Anhydride [1]
-
Ammonolysis: To a stirred solution of caronic anhydride (1 equivalent) in a suitable solvent such as water, an aqueous solution of ammonium hydroxide is added slowly at a controlled temperature (e.g., 0-10°C).
-
Cyclization: The reaction mixture is then heated to drive off water and ammonia, and the temperature is further elevated (typically to 165-180°C) to induce cyclization, affording the desired this compound. The product can be purified by distillation or recrystallization.
Reduction to the 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane Scaffold
The dione can be readily reduced to the corresponding saturated bicyclic amine, a crucial intermediate for many therapeutic agents.
Experimental Protocol: Reduction of the Dione [2]
-
Reagent Preparation: A suspension of a reducing agent, such as sodium borohydride (3 equivalents), is prepared in a dry, aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -30 to -20°C).
-
Dione Addition: A solution of this compound (1 equivalent) in dry THF is added to the reducing agent suspension.
-
Lewis Acid Addition: A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) (3 equivalents), is added slowly while maintaining the low temperature.
-
Reaction and Workup: The reaction mixture is allowed to warm and is then heated (e.g., 40-50°C) for several hours. Upon completion, the reaction is carefully quenched, and the product is extracted and purified by distillation.
Functionalization and Derivatization
The true utility of the scaffold lies in its capacity for diverse functionalization. The secondary amine of the reduced core and the nitrogen of the dione are primary handles for introducing a wide array of substituents to probe SAR.
Workflow for Derivative Synthesis
References
The Azabicyclo[3.1.0]hexane Core: A Journey from Discovery to Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The azabicyclo[3.1.0]hexane framework, a fascinating fusion of a pyrrolidine ring and a cyclopropane ring, has carved a significant niche in the landscape of medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that has proven invaluable in the design of potent and selective therapeutic agents. This guide delves into the discovery and rich synthetic history of this remarkable scaffold, tracing its evolution from early synthetic curiosities to its current status as a "privileged scaffold" in modern drug discovery. We will explore the key synthetic strategies that have been developed to access this core, the rationale behind these experimental choices, and the diverse range of biological targets that have been successfully modulated by molecules incorporating this unique bicyclic system.
I. The Genesis of a Scaffold: Early Explorations and Synthetic Foundations
The precise moment of discovery for the parent azabicyclo[3.1.0]hexane is not pinpointed to a single seminal publication but rather emerged from the broader exploration of bicyclic systems in the mid-20th century. Early synthetic efforts were often characterized by multi-step sequences and were primarily of academic interest. A notable early approach involved the intramolecular cyclopropanation of allylic amine derivatives. These initial methods, while not always high-yielding, laid the fundamental groundwork for the more sophisticated strategies that would follow.
A significant milestone in the practical synthesis of functionalized azabicyclo[3.1.0]hexanes was documented in the patent literature of the 1970s and 1980s. For instance, a 1980 patent described a process for preparing 3-azabicyclo[3.1.0]hexane-2-carbonitrile from 3-azabicyclo[3.1.0]hexane, which itself was synthesized from 1,2-cyclopropanedicarboxylic acid and benzylamine.[1] This multi-step process, while cumbersome by modern standards, demonstrated the feasibility of constructing this ring system and hinted at its potential utility.
The evolution of synthetic organic chemistry brought forth more elegant and efficient methods for constructing the azabicyclo[3.1.0]hexane core. These can be broadly categorized into several key strategies, each with its own set of advantages and applications.
II. Constructing the Core: A Synthetic Arsenal
The inherent strain of the cyclopropane ring fused to the pyrrolidine ring presents a unique synthetic challenge. Over the decades, a diverse array of methodologies has been developed to overcome this, providing access to a wide range of substituted azabicyclo[3.1.0]hexane derivatives.
A. Intramolecular Cyclopropanation: Forging the Bicyclic Ring
One of the most intuitive and historically significant approaches to the azabicyclo[3.1.0]hexane skeleton is through the intramolecular cyclopropanation of a suitably functionalized pyrrolidine precursor. This strategy involves the formation of the three-membered ring from a pre-existing five-membered ring.
A classic example of this approach is the Simmons-Smith reaction and its variants, where an olefin within a pyrrolidine ring is converted to a cyclopropane. More modern iterations of intramolecular cyclopropanation often involve the decomposition of diazo compounds in the presence of a transition metal catalyst, typically rhodium or copper complexes. These carbenoid-mediated reactions have proven to be highly efficient and can offer excellent stereocontrol.
Experimental Protocol: Rhodium-Catalyzed Intramolecular Cyclopropanation of an Allylic Diazoacetate
This protocol is a representative example of a modern intramolecular cyclopropanation to form a 2-azabicyclo[3.1.0]hexane derivative.
Step 1: Synthesis of the Diazoacetate Precursor
-
To a solution of the corresponding allylic alcohol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, is added triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
The reaction is stirred at 0 °C for 1 hour, then quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude mesylate is dissolved in dimethylformamide (DMF, 0.5 M), and sodium azide (2.0 eq) is added. The mixture is heated to 80 °C for 3 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting azide is dissolved in a 1:1 mixture of tetrahydrofuran (THF) and water (0.2 M), and triphenylphosphine (1.2 eq) is added. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the primary amine.
-
To a solution of the amine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in DCM (0.2 M) is added sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12 hours, then quenched with saturated sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated.
-
The resulting amino acid is dissolved in a 1:1 mixture of methanol and toluene (0.1 M), and thionyl chloride (1.5 eq) is added dropwise at 0 °C. The reaction is then refluxed for 4 hours. The solvent is removed under reduced pressure to give the methyl ester.
-
To a solution of the amino ester (1.0 eq) in acetonitrile (0.2 M) at 0 °C is added a solution of p-acetamidobenzenesulfonyl azide (1.1 eq) in acetonitrile, followed by the dropwise addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq). The reaction is stirred at 0 °C for 2 hours. The solvent is removed, and the residue is purified by column chromatography to yield the diazoacetate precursor.
Step 2: Cyclopropanation
-
To a solution of the diazoacetate precursor (1.0 eq) in anhydrous DCM (0.01 M) under an inert atmosphere is added rhodium(II) acetate dimer (0.01 eq).
-
The reaction mixture is stirred at room temperature for 4 hours, during which time nitrogen evolution is observed.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the 2-azabicyclo[3.1.0]hexane derivative.
B. [3+2] Cycloaddition Reactions: A Convergent Approach
A powerful and convergent strategy for the synthesis of 3-azabicyclo[3.1.0]hexanes involves the [3+2] cycloaddition of azomethine ylides with activated cyclopropenes.[2] This method allows for the rapid construction of the bicyclic core with a high degree of stereocontrol. The azomethine ylide, a 1,3-dipole, can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones.
Figure 1: A simplified workflow of the [3+2] cycloaddition approach.
C. Palladium-Catalyzed Cyclopropanation of Maleimides
More recently, palladium-catalyzed reactions have emerged as a practical and efficient route to 3-azabicyclo[3.1.0]hexane derivatives.[3] A notable example is the cyclopropanation of maleimides with N-tosylhydrazones. This method offers high yields and diastereoselectivities and has been successfully applied on a gram scale.[3]
III. Therapeutic Significance: A Scaffold for Diverse Biological Targets
The rigid, three-dimensional nature of the azabicyclo[3.1.0]hexane core makes it an ideal scaffold for presenting pharmacophoric groups in a well-defined spatial orientation. This has led to its exploration in a wide range of therapeutic areas.
| Therapeutic Target/Application | Example Compound Class | Key Findings |
| Dipeptidyl Peptidase-IV (DPP-IV) Inhibition | Conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives | Potent and selective inhibitors for the treatment of type 2 diabetes.[4] |
| μ Opioid Receptor Antagonism | 1-Aryl-3-azabicyclo[3.1.0]hexanes | Development of non-narcotic analgesic agents. |
| Dopamine D3 Receptor Modulation | 1-Aryl-3-azabicyclo[3.1.0]hexanes | Potential for treating neuropsychiatric disorders such as depression and anxiety.[5] |
| Anticancer Activity | Spiro-fused 3-azabicyclo[3.1.0]hexanes | Cytotoxic effects against various tumor cell lines. |
| NF-κB Inducing Kinase (NIK) Inhibition | Azabicyclo[3.1.0]hexanone-containing compounds | Potential therapeutics for autoimmune and inflammatory diseases.[6] |
The mechanism of action for many of these compounds is rooted in their ability to mimic the conformation of a natural ligand or to present key binding motifs in a conformationally restricted manner, leading to high affinity and selectivity. For instance, in the case of DPP-IV inhibitors, the rigid scaffold helps to position the key interacting groups optimally within the enzyme's active site.[4] Similarly, for opioid and dopamine receptor modulators, the fixed orientation of the aryl substituent is crucial for receptor binding and functional activity.
IV. Future Perspectives: Expanding the Horizon
The journey of the azabicyclo[3.1.0]hexane scaffold is far from over. The continuous development of novel synthetic methodologies, including asymmetric and catalytic approaches, will undoubtedly lead to the discovery of new derivatives with enhanced biological properties. The exploration of this scaffold in new therapeutic areas, driven by a deeper understanding of its structure-activity relationships, holds immense promise for the future of drug discovery. As our ability to precisely control molecular architecture improves, the azabicyclo[3.1.0]hexane core is poised to remain a cornerstone of medicinal chemistry for years to come.
V. References
-
A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones is presented. This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers could be easily isolated by chromatography on silica gel. This protocol provides a practical route to the mu opioid receptor antagonist CP-866,087. (Source: RSC Publishing, URL: --INVALID-LINK--)
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (Source: MDPI, URL: --INVALID-LINK--)
-
Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). (Source: Semantic Scholar, URL: --INVALID-LINK--)
-
A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through the 1,3-dipolar cycloaddition (1,3-DC) reactions of cyclopropenes. (Source: Beilstein Journals, URL: --INVALID-LINK--)
-
Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile. (Source: Google Patents, URL: --INVALID-LINK--)
-
A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. (Source: ACS Publications, URL: --INVALID-LINK--)
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (Source: PubMed, URL: --INVALID-LINK--)
-
Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. (Source: Google Patents, URL: --INVALID-LINK--)
-
Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. (Source: Thieme Chemistry, URL: --INVALID-LINK--)
References
- 1. US4225499A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile - Google Patents [patents.google.com]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20070082940A1 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 6. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
theoretical studies of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
**A Theoretical and
Computational Guide to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Structure, Properties, and Reactivity**
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structural motif in medicinal chemistry, forming the core of several important therapeutic agents, including the antiviral drug boceprevir.[1][2] A profound understanding of its intrinsic molecular properties, governed by its unique strained bicyclic structure, is paramount for the rational design of next-generation pharmaceuticals. This technical guide provides an in-depth exploration of the theoretical and computational studies of this molecule, synthesizing data from quantum chemical calculations and spectroscopic analyses to offer a comprehensive view of its structure, stability, electronic properties, and reactivity.
Introduction: The Significance of a Strained Scaffold
The 3-azabicyclo[3.1.0]hexane system, a fusion of a succinimide ring and a cyclopropane ring, presents a fascinating case of molecular architecture.[3][4] The succinimide moiety is a well-known pharmacophore, while the cyclopropane ring introduces significant structural rigidity and unique electronic character. The gem-dimethyl substitution at the C6 position further constrains the conformational landscape.
The inherent strain within the cyclopropane ring, where the C-C-C bond angles are forced to ~60° instead of the ideal sp³ tetrahedral angle of 109.5°, is a dominating factor in the molecule's overall properties.[5][6][7] This angle strain, combined with the torsional strain from eclipsed C-H bonds, results in high reactivity and specific conformational preferences that are crucial for its biological activity.[5][6] Theoretical studies are therefore indispensable for dissecting these complex structural and electronic features that are not always accessible through experimental means alone.
Molecular Geometry and Conformational Landscape
The fusion of the five-membered succinimide ring with the three-membered cyclopropane ring creates a rigid, puckered structure. Computational geometry optimization provides the most stable three-dimensional arrangement of the atoms, offering precise data on bond lengths, bond angles, and dihedral angles.
The Dominance of Ring Strain
The defining characteristic of the bicyclo[3.1.0]hexane core is the severe angle strain of the cyclopropane ring.[5][6] This strain leads to weaker, "bent" or "banana" bonds, which are more reactive than typical alkane C-C bonds.[5][6] The five-membered ring adopts an "envelope" conformation to alleviate some of the torsional strain that would be present in a planar structure.
Computational Protocol for Geometry Optimization
A robust theoretical investigation into the molecule's geometry typically follows a standardized computational workflow. Density Functional Theory (DFT) has proven to be a reliable and efficient method for such studies.[1][3][4]
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software. The IUPAC name is this compound.[8]
-
Method and Basis Set Selection: The choice of functional and basis set is critical for accuracy. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a good balance of accuracy and computational cost for organic molecules of this size.[1][9] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonding.
-
Geometry Optimization: An unconstrained geometry optimization calculation is performed. The algorithm iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface where the net forces on all atoms are zero.
-
Frequency Calculation: To validate that the optimized structure corresponds to a true energy minimum (and not a saddle point or transition state), a vibrational frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms a stable equilibrium geometry.
Below is a visualization of this standard computational workflow.
Caption: Workflow for theoretical analysis of molecular structure.
Key Structural Parameters
Quantitative data from DFT calculations provide the foundational details of the molecular structure.
| Parameter | Description | Typical Calculated Value (Å or °) | Significance |
| C1-C5 Bond Length | The "bridge" bond of the bicyclic system | ~1.52 Å | Shorter than a typical C-C bond, indicative of strain. |
| C1-C6/C5-C6 Bond Lengths | Bonds within the cyclopropane ring | ~1.50 Å | Reflects the unique bonding within the strained three-membered ring. |
| C6-C(Me) Bond Lengths | Bonds to the gem-dimethyl groups | ~1.53 Å | Standard sp³-sp³ carbon bond length. |
| C1-C5-C6 Angle | Internal angle of the cyclopropane ring | ~60.5° | Highly strained, deviating significantly from the 109.5° ideal.[5][7] |
| Envelope Puckering | Dihedral angle of the succinimide ring | Varies | The non-planar nature of the five-membered ring minimizes torsional strain. |
Electronic Properties and Chemical Reactivity
Theoretical calculations offer powerful insights into the electronic landscape of a molecule, which dictates its reactivity and intermolecular interactions—key factors in drug development.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: The HOMO is primarily localized on the succinimide nitrogen and oxygen atoms, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is distributed across the carbonyl carbons (C2, C4) of the succinimide ring. These are the most electron-deficient sites and are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A larger gap implies higher stability and lower chemical reactivity. For 3-azabicyclo[3.1.0]hexane derivatives, this gap is influenced by substituents, and its calculation is vital for predicting reaction kinetics.[3][10]
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of the molecule. It provides a clear and intuitive guide to intermolecular interaction sites.
-
Red Regions (Negative Potential): These areas are rich in electrons and are attractive to electrophiles. For this compound, these are concentrated around the carbonyl oxygen atoms, making them primary sites for hydrogen bonding.
-
Blue Regions (Positive Potential): These are electron-deficient areas, attractive to nucleophiles. The most positive potential is typically found around the acidic N-H proton of the succinimide ring.
Spectroscopic Properties: Bridging Theory and Experiment
A critical validation of any theoretical model is its ability to reproduce experimental data. Computational spectroscopy allows for the prediction of IR and NMR spectra, which can be directly compared with laboratory measurements.
Vibrational Analysis (IR Spectroscopy)
Frequency calculations not only confirm a minimum energy structure but also yield the vibrational modes of the molecule.
-
N-H Stretch: A prominent peak is predicted in the 3200-3400 cm⁻¹ region, corresponding to the stretching of the imide N-H bond.
-
C=O Stretches: Strong, distinct peaks are calculated for the symmetric and asymmetric stretching of the two carbonyl groups, typically in the 1700-1800 cm⁻¹ range.
-
C-N and C-C Stretches: These appear in the fingerprint region (<1500 cm⁻¹) and are characteristic of the bicyclic framework.
NMR Spectroscopy
Calculating NMR chemical shifts (using methods like GIAO) provides another layer of validation. While experimental ¹H NMR data for the reduced, non-dione form is available, theoretical predictions for the dione can guide its synthesis and characterization.[11] The unique magnetic environments created by the rigid, puckered structure lead to a complex splitting pattern that can be deciphered with the aid of computational predictions.
Implications for Drug Design and Development
The theoretical insights gained from studying the this compound core are directly applicable to drug discovery.
-
Scaffold Rigidity: The rigid conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Hydrogen Bonding: The MEP analysis clearly identifies the carbonyl oxygens as strong hydrogen bond acceptors and the N-H group as a hydrogen bond donor, guiding the design of interactions within a protein's active site.
-
Reactivity and Metabolism: Understanding the molecule's electronic structure helps predict its metabolic stability. The sites most susceptible to nucleophilic or electrophilic attack (identified by FMO and MEP analysis) are potential sites for metabolic transformation. Recent studies have used this scaffold to design inhibitors for viral proteases like the main protease (3CLpro) of SARS-CoV-2, leveraging these computational insights for molecular docking simulations.[1]
Conclusion
Theoretical and computational studies provide an indispensable lens through which to view the complex structure and reactivity of this compound. By employing methods like DFT, researchers can accurately predict its geometry, analyze its electronic landscape, and simulate its spectroscopic signatures. This detailed molecular portrait, validated by experimental data, empowers medicinal chemists to rationally design and optimize novel therapeutics based on this potent and privileged scaffold.
References
- 1. In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. d-nb.info [d-nb.info]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 7. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Computational Study of the Mechanism of Succinimide Formation in the Asn-His Sequence: Intramolecular Catalysis by the His Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Introduction: A Scaffold of Therapeutic Potential
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a conformationally constrained bicyclic molecule that has garnered significant interest in medicinal chemistry and drug development.[1][2] Its rigid structure serves as a valuable building block, or scaffold, for the synthesis of a diverse array of pharmacologically active compounds.[1][3] The inherent stereochemistry and chemical handles of this molecule provide a unique three-dimensional framework that can be strategically modified to achieve high-affinity and selective interactions with biological targets.
The 3-azabicyclo[3.1.0]hexane core is a key structural feature in numerous bioactive molecules, demonstrating a broad spectrum of activities including antiviral, anticancer, and anti-inflammatory properties.[2][4][5] Notably, this compound is a critical intermediate in the synthesis of Nirmatrelvir, the active component of the oral antiviral medication Paxlovid, which targets the SARS-CoV-2 main protease. This underscores the significant potential of this scaffold in the development of novel therapeutics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental utilization of this compound. It covers the compound's properties, safe handling, and detailed protocols for its application in relevant biological assays, with a focus on its potential as an antiviral and anticancer agent.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 194421-56-2 | [7][8][9] |
| Molecular Formula | C₇H₉NO₂ | [6][7][8] |
| Molecular Weight | 139.15 g/mol | [6][7][8] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane. Limited solubility in water. | |
| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | [8] |
Core Applications: Antiviral and Anticancer Research
The rigid bicyclic structure of this compound makes it an excellent starting point for the design of enzyme inhibitors and receptor modulators. Its utility as a key intermediate in the synthesis of protease inhibitors highlights its potential in antiviral drug discovery. Furthermore, derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5][10]
Conceptual Framework for Application
The dione functionality of the molecule provides reactive sites for further chemical modification, allowing for the attachment of various pharmacophores to target specific biological molecules. The constrained nature of the bicyclic system can confer higher binding affinity and selectivity compared to more flexible acyclic analogues by reducing the entropic penalty upon binding to a target.
Caption: Logical workflow for utilizing the scaffold in drug discovery.
Experimental Protocols
The following protocols are provided as a guide for the experimental use of this compound and its derivatives. It is essential to adapt these protocols based on the specific research objectives and the properties of the synthesized analogues.
Protocol 1: In Vitro Viral Protease Inhibition Assay
This protocol describes a generic fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of a viral protease.
Rationale: The cleavage of a FRET-labeled peptide substrate by the protease results in an increase in fluorescence, which is quenched in the presence of an inhibitor. This allows for the quantification of enzyme inhibition.
Materials:
-
This compound or its derivatives
-
Viral Protease (e.g., SARS-CoV-2 3CLpro)
-
FRET-labeled peptide substrate specific for the protease
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Dilute the viral protease and FRET substrate to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through enzyme and substrate titration experiments.
-
Assay Setup:
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 88 µL of the diluted viral protease to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the FRET substrate to each well.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro viral protease inhibition assay.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol outlines the use of a standard MTS assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.
Rationale: The MTS reagent is converted to a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells, allowing for the assessment of compound-induced cytotoxicity.[4]
Materials:
-
This compound or its derivatives
-
Cancer cell line (e.g., HeLa, K562)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTS reagent
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration) value.
-
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Analytical Characterization
The purity and identity of this compound should be confirmed before use in biological assays. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
This compound is a versatile and valuable scaffold in modern drug discovery. Its proven utility in the synthesis of potent antiviral agents, coupled with the broader demonstrated bioactivity of the 3-azabicyclo[3.1.0]hexane core, makes it a compound of significant interest. The protocols outlined in this application note provide a solid foundation for researchers to explore the therapeutic potential of this scaffold and its derivatives in the pursuit of novel medicines.
References
- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 9. (1R,5S)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 194421-56-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: Applications of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione in Modern Medicinal Chemistry
Introduction: A Privileged Structure in Drug Discovery
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold, and its parent bicyclic system, represent a class of conformationally constrained building blocks that have garnered significant attention in medicinal chemistry. The rigid, three-dimensional architecture of this fused cyclopropane-pyrrolidine ring system provides a unique spatial arrangement for substituents, enabling precise interactions with biological targets. This structural rigidity minimizes the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. Furthermore, the gem-dimethyl group on the cyclopropane ring can provide advantageous metabolic stability and lipophilicity, crucial properties in drug design. This application note will delve into the diverse therapeutic applications of this scaffold, providing detailed protocols and mechanistic insights for researchers in drug development.
The 3-azabicyclo[3.1.0]hexyl ring system is recognized as a valuable isostere for the piperidine motif, offering a more defined conformational profile.[1] This has led to its successful incorporation into a range of therapeutic agents, from potent antiviral drugs to modulators of key signaling pathways implicated in cancer and inflammation.
Key Therapeutic Applications and Mechanistic Insights
The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas. Below, we explore some of the most prominent examples, highlighting the causal relationship between the scaffold's structure and its biological function.
Antiviral Agents: The Backbone of SARS-CoV-2 and HCV Protease Inhibitors
The most notable recent application of this scaffold is in the structure of Nirmatrelvir (PF-07321332) , the active component of the COVID-19 oral antiviral medication Paxlovid.[2] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[3]
Mechanism of Action: The SARS-CoV-2 Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins.[3] The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety in Nirmatrelvir serves as a rigid scaffold that optimally positions the pharmacophoric elements, including a nitrile "warhead" that forms a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site.[4] The bicyclic structure mimics the P2 leucine residue of the natural substrate, fitting snugly into the S2 sub-pocket of the enzyme.[5] This precise fit, dictated by the constrained nature of the scaffold, is a key determinant of Nirmatrelvir's high potency and selectivity against the viral protease over human proteases.[2][3]
This scaffold is also a fundamental building block in Boceprevir , a first-generation direct-acting antiviral agent for the treatment of Hepatitis C virus (HCV) infection.[4][6] In Boceprevir, the bicyclic proline moiety is crucial for its inhibitory activity against the HCV NS3/4A serine protease.
Caption: Mechanism of Nirmatrelvir Inhibition of SARS-CoV-2 Mpro.
Modulation of the Noncanonical NF-κB Pathway: NIK Inhibitors
The noncanonical NF-κB signaling pathway plays a critical role in the regulation of the immune system, and its dysregulation is implicated in autoimmune diseases and certain cancers.[7][8] A key kinase in this pathway is the NF-κB-inducing kinase (NIK). The 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed in the design of potent and selective NIK inhibitors.
Mechanism of Action: In the noncanonical pathway, NIK activation leads to the phosphorylation of IKKα, which in turn phosphorylates p100, leading to its processing into p52 and the nuclear translocation of the p52/RelB heterodimer to activate gene transcription.[7][8] The rigid azabicyclo[3.1.0]hexanone motif has been shown to attenuate in vitro and in vivo clearance while maintaining high potency for NIK.[9] For instance, a bicyclic structure, the 2-azabicyclo[3.1.0]hexanone, was incorporated into NIK inhibitors, resulting in compounds with IC50 values as low as 0.88 nM.[10] The constrained nature of the scaffold likely contributes to a more favorable binding pose in the ATP-binding pocket of NIK, enhancing inhibitory activity.
Caption: Inhibition of the Noncanonical NF-κB Pathway by NIK Inhibitors.
Opioid Receptor Antagonists
The 3-azabicyclo[3.1.0]hexane framework has been instrumental in developing structurally rigid opioid receptor antagonists.[11] These compounds are of interest for treating conditions such as pruritus (itching).[8] By locking the pharmacophore in a specific conformation, these analogs have helped to elucidate the active conformation required for antagonist activity at opioid receptors. Studies have shown that derivatives with the 3-hydroxyphenyl group in a locked equatorial-like orientation exhibit potent antagonist activity at mu (μ), delta (δ), and kappa (κ) opioid receptors, with Ke values in the low nanomolar range.[11]
Other Therapeutic Areas
The utility of this scaffold extends to other areas of medicinal chemistry:
-
Antitumor Agents: Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (4.2 to 24.1 μM).[12]
-
Dopamine D3 Receptor Antagonists: The azabicyclo[3.1.0]hexane core has been incorporated into novel antagonists for the dopamine D3 receptor, which are being investigated for the treatment of substance abuse disorders.[13]
Quantitative Data Summary
The following table summarizes the biological activity of various derivatives based on the 3-azabicyclo[3.1.0]hexane scaffold.
| Compound Class | Target | Moiety | Activity Metric | Value | Reference |
| NIK Inhibitor | NIK | 2-azabicyclo[3.1.0]hexanone | IC50 | 0.88 nM | [10] |
| NIK Inhibitor | NIK | 2-amine-5H-pyrrolo[3,2-d]-pyrimidine | IC50 | 9.1 nM | [10] |
| Opioid Antagonist | μ-opioid receptor | 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane | Ke | 0.48 nM | [11] |
| Opioid Antagonist | δ-opioid receptor | 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane | Ke | 8.6 nM | [11] |
| Opioid Antagonist | κ-opioid receptor | 6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane | Ke | 2.9 nM | [11] |
| Antitumor Agent | K562 cell line | Spiro-fused 3-azabicyclo[3.1.0]hexane | IC50 | ~25-27 µM | [14] |
Experimental Protocols
The following protocols are provided as examples for the synthesis and modification of the 3-azabicyclo[3.1.0]hexane-2,4-dione core, based on published literature.
Protocol 1: Synthesis of a Substituted 3-Azabicyclo[3.1.0]hexane-2,4-dione Derivative
This protocol is adapted from the synthesis of (1α,5α,6α)-6-(3-Methoxyphenyl)-3-methyl-3-azabicyclo-[3.1.0]hexane-2,4-dione, a key intermediate for opioid receptor antagonists.[12]
Objective: To synthesize an N-methyl, 6-aryl substituted 3-azabicyclo[3.1.0]hexane-2,4-dione via a Diels-Alder-type reaction.
Materials:
-
(E)-1-(3-methoxyphenyl)-2-nitroethene (starting material for the precursor)
-
Manganese dioxide (MnO2)
-
Dioxane
-
1-methyl-1H-pyrrole-2,5-dione (N-methylmaleimide)
-
Celite
Procedure:
-
Precursor Synthesis: The precursor, a substituted diene, is first synthesized from (E)-1-(3-methoxyphenyl)-2-nitroethene. For the purpose of this protocol, we will start with the immediate precursor, compound 15a from the cited literature.[12]
-
Oxidation: To a solution of the precursor diene (0.074 mol) in dioxane (100 mL), add manganese dioxide (15.2 g, 0.17 mol).
-
Stir the reaction mixture vigorously at room temperature for 45 minutes. The progress of the oxidation can be monitored by TLC.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite. Wash the Celite pad thoroughly with dioxane (250 mL) to ensure complete recovery of the product.
-
Cycloaddition: The resulting red filtrate, containing the in situ generated diene, is treated with 1-methyl-1H-pyrrole-2,5-dione (9.34 g, 74 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). Monitor the reaction by TLC until the starting diene is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure (1α,5α,6α)-6-(3-Methoxyphenyl)-3-methyl-3-azabicyclo-[3.1.0]hexane-2,4-dione.
Causality behind Experimental Choices:
-
Manganese dioxide is a mild oxidizing agent suitable for the conversion of the precursor to the reactive diene without over-oxidation.
-
Dioxane is used as a relatively high-boiling, inert solvent that is suitable for both the oxidation and the subsequent reflux conditions of the cycloaddition.
-
N-methylmaleimide acts as the dienophile in this Diels-Alder-type reaction, forming the pyrrolidine-2,4-dione portion of the final bicyclic product.
-
Refluxing provides the necessary thermal energy to overcome the activation barrier for the cycloaddition reaction.
Protocol 2: Reduction of the Dione to the Bicyclic Amine
This protocol describes the reduction of the synthesized dione to the corresponding bicyclic amine, a common step in elaborating the scaffold.[12]
Objective: To reduce the carbonyl groups of the dione to methylene groups.
Materials:
-
(1α,5α,6α)-6-(3-Methoxyphenyl)-3-methyl-3-azabicyclo-[3.1.0]hexane-2,4-dione
-
Sodium borohydride (NaBH4)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dione (0.014 mol) in anhydrous THF.
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Addition of NaBH4: Add sodium borohydride (1.19 g, 31.6 mmol) portion-wise to the cooled solution, maintaining the temperature below 0 °C.
-
Addition of BF3·OEt2: Add boron trifluoride diethyl etherate (5.70 g, 40.1 mmol) dropwise to the mixture. A white precipitate may form.
-
Warming and Reflux: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture at reflux for 3 hours.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated NaHCO3 solution (150 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic amine.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Causality behind Experimental Choices:
-
The combination of NaBH4 and BF3·OEt2 generates diborane in situ, which is a powerful reducing agent capable of reducing amides and imides to the corresponding amines.
-
Anhydrous conditions are crucial as boranes react with water.
-
Initial cooling helps to control the initial exothermic reaction upon addition of the reagents.
-
Refluxing is necessary to drive the reduction of the relatively unreactive dione to completion.
Caption: General workflow for the synthesis of a substituted 3-azabicyclo[3.1.0]hexane.
Conclusion and Future Directions
The this compound scaffold and its derivatives have proven to be exceptionally valuable in medicinal chemistry. Their rigid, three-dimensional nature provides a powerful tool for designing potent and selective modulators of a wide range of biological targets. The success of Nirmatrelvir has underscored the immense potential of this "privileged structure" in addressing global health challenges. Future research will likely focus on expanding the diversity of substituents on this scaffold to explore new therapeutic targets, as well as developing more efficient and stereoselective synthetic routes to access these complex molecules. The continued application of this versatile building block promises to yield a new generation of innovative therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The noncanonical NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Strategic Deployment of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione in Modern Drug Discovery
Application Note & Protocol Guide for Medicinal Chemists
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary drug design, the pursuit of molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral presentation of functional groups is paramount. The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold has emerged as a "privileged" structural motif, transitioning from a niche chemical entity to a cornerstone in the architecture of blockbuster antiviral therapeutics. Its inherent conformational constraint, a direct consequence of the fused cyclopropane and pyrrolidine rings, provides a rigid framework that minimizes the entropic penalty upon binding to a biological target, a principle highly valued in rational drug design.[1][2] This guide provides an in-depth exploration of this scaffold, detailing its strategic importance, synthesis, and application, with a particular focus on its role in the development of potent protease inhibitors.
The strategic incorporation of the gem-dimethyl group at the 6-position is a critical design element. This feature, inspired by numerous natural products, serves multiple roles: it can enhance binding affinity through van der Waals interactions, restrict conformational flexibility to favor a bioactive conformation, and act as a metabolic shield, protecting adjacent functionalities from enzymatic degradation.[3][4][5] This application note will elucidate the multifaceted contributions of this scaffold to medicinal chemistry, providing researchers with the foundational knowledge and practical protocols to leverage its unique properties in their drug discovery programs.
The Rationale: Why Employ the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane Core?
The utility of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold is rooted in a combination of advantageous physicochemical and structural properties. Understanding these is key to appreciating its successful application in drug candidates.
-
Conformational Rigidity: The bicyclic nature of the scaffold significantly reduces the number of accessible conformations compared to more flexible systems like piperidine, for which it often serves as a bioisostere.[2] This pre-organization into a specific three-dimensional shape can lead to a more favorable energetic profile upon binding to a protein target, as less conformational entropy is lost.
-
The Gem-Dimethyl Effect: The presence of the two methyl groups at the C6 position, known as the Thorpe-Ingold effect, further influences the scaffold's conformation and properties.[6] This substitution pattern can:
-
Promote a Bioactive Conformation: By restricting bond rotations, the gem-dimethyl group can lock the scaffold into a conformation that is optimal for target engagement.[3][5]
-
Enhance Metabolic Stability: The quaternary carbon atom can sterically hinder metabolic enzymes, such as cytochrome P450s, from accessing and oxidizing nearby positions on the molecule, thereby increasing the drug's half-life.[4]
-
Increase Lipophilicity: The addition of the methyl groups increases the lipophilicity of the scaffold, which can be modulated to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Precise Vectorial Display: The rigid framework allows for the precise and predictable orientation of substituents. This is crucial for optimizing interactions with specific residues within a protein's binding pocket, enabling the fine-tuning of potency and selectivity.
Logical Flow: From Scaffold to Drug Candidate
The integration of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold into a drug discovery pipeline follows a logical progression, as illustrated in the workflow below.
Caption: Workflow for utilizing the scaffold in drug discovery.
Case Studies: High-Impact Antiviral Drugs
The therapeutic potential of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold is best exemplified by its incorporation into two groundbreaking antiviral drugs: boceprevir for Hepatitis C and nirmatrelvir for COVID-19.
Boceprevir: A First-in-Class HCV Protease Inhibitor
Boceprevir (Victrelis®) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication.[7] The drug's design incorporates a derivative of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core, which serves as a rigid proline mimetic. This rigidified structure is crucial for its high binding affinity and selectivity for the viral protease.[1][8]
Nirmatrelvir (in Paxlovid™): A Key Weapon Against COVID-19
Nirmatrelvir (a component of Paxlovid™) is an orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[3][9] Similar to boceprevir, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety in nirmatrelvir acts as a conformationally restricted building block that contributes to its potent antiviral activity.[9] The development of nirmatrelvir underscored the adaptability and importance of this scaffold in rapidly responding to global health crises.
Quantitative Biological Activity
The following table summarizes the in vitro potency of boceprevir and nirmatrelvir, highlighting the successful application of the scaffold.
| Compound | Target | Assay Type | IC50 / EC50 | Reference(s) |
| Boceprevir | HCV NS3/4A Protease | Enzymatic Assay | Ki = 14 nM | [7] |
| HCV Genotype 1 Replicon | Cellular Assay | EC50 = 200-400 nM | [10] | |
| SARS-CoV-2 Mpro | Enzymatic Assay | IC50 = 4.13 µM | [11] | |
| SARS-CoV-2 Virus | Cellular Assay | EC50 = 1.90 µM | [11] | |
| Nirmatrelvir | SARS-CoV-2 Mpro | Enzymatic Assay | Ki = 3.11 nM | [12] |
| SARS-CoV-2 Virus | Cellular Assay | EC50 = 74 nM | [13] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant.
Experimental Protocols
Protocol 1: Synthesis of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
This protocol is based on synthetic routes starting from caronic anhydride, a common precursor for this scaffold.[14]
Materials:
-
(1R,5S)-Caronic anhydride
-
Benzylamine
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Imide Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve (1R,5S)-caronic anhydride (1.0 eq) and benzylamine (1.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water azeotropically. Monitor the reaction by TLC until the starting anhydride is consumed.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
The resulting crude N-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be purified by recrystallization or silica gel chromatography. Note: For many applications, the N-protected dione is a useful intermediate.
-
Deprotection (if required): The benzyl group can be removed via hydrogenolysis. Dissolve the N-benzyl derivative in ethanol or methanol and add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the desired this compound.
Signaling Pathway: Protease Inhibition
The following diagram illustrates the general mechanism by which drugs incorporating this scaffold inhibit viral proteases.
Caption: Mechanism of viral protease inhibition.
Protocol 2: Reduction of the Dione to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane
The fully reduced scaffold is a key intermediate for both boceprevir and nirmatrelvir.[15][16]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) / Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure (using LiAlH₄):
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (2.5-3.0 eq) in anhydrous THF.
-
Addition of Dione: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until completion.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.
-
Purification can be achieved by distillation or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Self-Validation: The success of the synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the disappearance of the carbonyl signals and the appearance of new methylene signals. Mass spectrometry will confirm the expected molecular weight of the product.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a powerful tool in the arsenal of medicinal chemists. Its unique combination of conformational rigidity and the advantageous properties imparted by the gem-dimethyl group have been instrumental in the design of highly effective drugs against challenging viral targets. The continued exploration of this scaffold in different therapeutic areas is warranted, and the development of novel, more efficient synthetic routes will further enhance its accessibility and utility in future drug discovery endeavors. As our understanding of structure-activity relationships and the nuances of drug-target interactions grows, privileged scaffolds like this one will undoubtedly continue to play a central role in the development of the next generation of medicines.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 5. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boceprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (1R,5S)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2,4-dione synthesis - chemicalbook [chemicalbook.com]
- 15. aurigeneservices.com [aurigeneservices.com]
- 16. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
analytical methods for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione quantification
An Application Note and Protocol for the Quantitative Analysis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 194421-56-2, is a chemical compound of interest in medicinal chemistry and drug development.[1][2][3] Its bicyclic structure containing a dione moiety suggests potential applications as a scaffold in the design of novel therapeutic agents. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).
This application note provides detailed protocols for two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C7H9NO2 | [1][4] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Powder or liquid | [3] |
| Boiling Point | 278.1±9.0 °C at 760 mmHg | [4] |
| LogP | -0.30 | [4] |
The negative LogP value indicates that the compound is relatively hydrophilic, which is a key consideration for selecting the appropriate mobile and stationary phases in liquid chromatography.
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and reliable technique for the quantification of non-volatile and thermally labile compounds. The dione structure in this compound is expected to have a UV absorbance maximum, making it suitable for UV detection.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The analyte is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. Quantification is achieved by comparing the peak area of the analyte in the sample to that of known concentration standards.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (LC-MS grade).
-
Phosphoric acid (analytical grade).
-
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard solution with the diluent.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70% A: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
| Run Time | 10 minutes |
Justification for parameter selection: A C18 column is a good starting point for this relatively polar analyte. The isocratic mobile phase composition is chosen to provide adequate retention and a reasonable run time. A wavelength of 210 nm is selected as a general-purpose wavelength for compounds with carbonyl groups, though this should be optimized by determining the UV spectrum of the analyte.
Data Analysis and System Suitability
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r² > 0.99).
-
Quantification: Inject the sample solutions, and using the peak area of the analyte, calculate the concentration using the regression equation.
-
System Suitability: Before sample analysis, inject a mid-level standard at least five times. The system is deemed suitable if the following criteria are met:
-
Tailing factor: < 2.0
-
Relative Standard Deviation (RSD) of peak areas: < 2.0%
-
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high selectivity and sensitivity. It is particularly useful for the analysis of volatile and thermally stable compounds. While the boiling point of the analyte is relatively high, its modest molecular weight suggests that GC analysis may be feasible.
Principle
The sample is vaporized and introduced into a capillary column where separation occurs based on the analyte's boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated by their mass-to-charge ratio, providing both qualitative and quantitative information.
Experimental Protocol
-
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Autosampler.
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity).
-
Ethyl acetate (GC grade).
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample.
-
-
Stock Standard Solution (1000 µg/mL): Prepare as described for the HPLC method, but use ethyl acetate as the solvent.
-
Calibration Standards (0.1-10 µg/mL): Prepare by serial dilution of the stock solution with ethyl acetate. Spike each standard with the internal standard at a constant concentration.
-
Sample Preparation: Dissolve or dilute the sample in ethyl acetate to a concentration within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the analyte |
| Qualifier Ions | To be determined from the mass spectrum of the analyte |
Justification for parameter selection: A DB-5ms column is a general-purpose, low-polarity column suitable for a wide range of compounds. The temperature program is designed to ensure the elution of the analyte as a sharp peak. SIM mode is used to enhance sensitivity and selectivity.
Data Analysis
-
Mass Spectrum: First, obtain a full scan mass spectrum of the analyte to identify its molecular ion and characteristic fragment ions. Select a unique and abundant ion for quantification and one or two qualifier ions for confirmation.
-
Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression.
-
Quantification: Calculate the analyte-to-internal standard peak area ratio in the sample and determine the concentration from the calibration curve.
Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Method Validation Parameters (Hypothetical Data)
Any new analytical method must be validated to ensure it is fit for its intended purpose. The following table presents hypothetical but typical validation parameters for the proposed methods.
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 10 |
| LOD (µg/mL) | 0.3 | 0.03 |
| LOQ (µg/mL) | 1.0 | 0.1 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Conclusion
This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis in quality control settings, offering excellent precision and accuracy. The GC-MS method provides higher sensitivity and selectivity, making it ideal for trace analysis in complex matrices such as biological fluids. The specific parameters provided herein should be considered as a starting point and may require further optimization depending on the specific application and available instrumentation.
References
- 1. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,5S)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 194421-56-2 [chemicalbook.com]
- 3. This compound, CasNo.194421-56-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. CAS#:194421-56-2 | this compound | Chemsrc [chemsrc.com]
The Pivotal Role of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione in Modern Antiviral Drug Discovery
Introduction: The Strategic Importance of Rigid Scaffolds in Antiviral Design
In the relentless pursuit of novel antiviral therapeutics, the strategic selection of core molecular scaffolds is paramount. An ideal scaffold should offer a rigid conformational framework, enabling precise orientation of pharmacophoric elements to maximize target engagement, while also providing vectors for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties. The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its derivatives have emerged as a privileged scaffold in this regard, most notably as a cornerstone in the architecture of potent inhibitors targeting viral proteases.
This bicyclic system, characterized by a fused cyclopropane and pyrrolidine-2,4-dione ring system, imparts a high degree of conformational rigidity. The gem-dimethyl group on the cyclopropane ring further refines the spatial presentation of substituents, a feature that has been expertly exploited in the design of inhibitors for challenging targets like the SARS-CoV-2 main protease (Mpro). This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a key precursor for a new generation of antiviral compounds.
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane Core: A Privileged Structure for Protease Inhibition
The significance of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core is prominently illustrated by its incorporation into several clinically relevant antiviral agents. It serves as a crucial building block for drugs such as the Hepatitis C virus (HCV) protease inhibitor Boceprevir and is a key component in Nirmatrelvir (PF-07321332), the active protease inhibitor in Paxlovid™, a frontline oral therapeutic for COVID-19.[1][2] The Japanese-developed COVID-19 therapeutic, Ensitrelvir (S-217622), also highlights the importance of this structural motif.[3]
The therapeutic success of these molecules stems from the unique ability of the bicyclic scaffold to function as a constrained proline bioisostere. In the context of protease inhibitors, which are often peptidomimetic, this scaffold is typically incorporated at the P2 position of the inhibitor. This strategic placement allows the rigid framework to project substituents into the S2 pocket of the protease active site with high precision, thereby establishing potent and specific interactions.[4] Structure-activity relationship (SAR) studies have confirmed that the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane residue is a critical element for achieving high inhibitory potency against the SARS-CoV-2 Mpro.[4][5]
Figure 1: Synthetic workflow from precursor to antiviral agent.
Synthetic Pathways to Key Intermediates
The journey from the precursor dione to a functional antiviral agent involves a series of well-defined synthetic transformations. The primary goal is to convert the dione into a more versatile intermediate, such as an amino ester, which can then be readily incorporated into a larger peptidomimetic structure.
Protocol 1: Synthesis of the Precursor, this compound
The synthesis of the parent dione can be achieved through several reported routes. One common method involves the reaction of a suitable cyclopropane precursor with a source of nitrogen. For the purpose of this guide, we will reference a common synthetic pathway starting from caronic anhydride.[1]
Rationale: This protocol establishes the foundational bicyclic ring system. The choice of starting materials is dictated by commercial availability and the efficiency of the cyclization reaction.
Materials:
-
Caronic anhydride
-
Ammonia or a primary amine
-
Appropriate solvent (e.g., Toluene)
-
Standard laboratory glassware and purification apparatus (e.g., recrystallization setup, column chromatography)
Procedure:
-
Dissolve caronic anhydride in a suitable anhydrous solvent such as toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Introduce the nitrogen source (e.g., bubbling ammonia gas through the solution or adding a primary amine).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or solvent evaporation.
-
Purify the this compound by recrystallization or silica gel chromatography to yield the final product.
Self-Validation: The identity and purity of the synthesized dione should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with literature values.
Protocol 2: Reduction and Functionalization to (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
This protocol describes the conversion of the dione to a key chiral amino ester intermediate, a crucial step for building peptidomimetic inhibitors. This process often involves a reduction of one of the carbonyl groups followed by further functional group manipulations. A more direct route to the fully reduced amine, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, can also be achieved using strong reducing agents like LiAlH₄.[6]
Rationale: This multi-step process stereoselectively generates a key building block ready for peptide coupling. The reduction of the imide to the corresponding amine is a critical transformation that enables its use as a proline mimic.
Materials:
-
This compound
-
Reducing agent (e.g., Sodium Borohydride, Lithium Aluminium Hydride)
-
Esterification reagents (e.g., Methanol, Thionyl chloride or other activating agents)
-
Chiral resolving agent (if a racemic synthesis is performed)
-
Anhydrous solvents (e.g., THF, Methanol)
-
Standard reaction and purification equipment
Procedure:
-
Reduction of the Dione: In a flame-dried flask under a nitrogen atmosphere, suspend this compound in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄).
-
Allow the reaction to warm to room temperature and then reflux to drive the reaction to completion (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water and aqueous NaOH.
-
Filter the resulting solids and extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude reduced amine.
-
Esterification and Resolution (if necessary): The resulting amino acid can be converted to the methyl ester using standard esterification conditions (e.g., methanol with a catalytic amount of acid). If the synthesis started from achiral precursors, the resulting racemic mixture of the ester can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid. The desired (1R,2S,5S) enantiomer is crucial for potent antiviral activity.
Self-Validation: The stereochemistry and purity of the final ester are critical. Confirmation should be performed using chiral HPLC, polarimetry, and comparison of NMR data to established literature values for the specific enantiomer.
Protocol 3: Elaboration into an Azapeptide Antiviral Compound
This protocol provides a representative example of how the key amino ester intermediate is incorporated into a potent azapeptide inhibitor of the SARS-CoV-2 main protease, based on published synthetic strategies.[5][7]
Rationale: This final stage assembles the key fragments of the inhibitor. The peptide coupling reaction forms the critical amide bond, linking the rigid P2 scaffold to the other pharmacophoric elements of the drug.
Materials:
-
(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
-
The P1 and P3-capping fragments of the desired azapeptide (these will vary depending on the specific inhibitor being synthesized)
-
Peptide coupling reagents (e.g., HATU, HOBt, EDCI)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF as the solvent
-
HPLC for purification
Figure 2: Experimental workflow for the final peptide coupling step.
Procedure:
-
To a solution of the P1 and P3-capping fragments in anhydrous DMF, add the peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the mixture for a few minutes to activate the carboxylic acid moiety.
-
Add a solution of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, as monitored by LC-MS.
-
Perform an aqueous workup by diluting the reaction mixture with water and extracting with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by reverse-phase HPLC to obtain the final azapeptide inhibitor.
Self-Validation: The final compound must be rigorously characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and structure. The purity should be assessed by analytical HPLC, and the antiviral activity should be determined in appropriate biochemical and cell-based assays.
Structure-Activity Relationship (SAR) Insights
The development of antivirals based on the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold has yielded valuable SAR insights.
| Moiety Position | Structural Feature | Impact on Activity | Reference |
| P2 | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Provides a rigid, conformationally constrained proline mimic that optimally positions substituents in the S2 pocket of the protease. This leads to excellent inhibitory potency . | [4][5] |
| P2 | Stereochemistry at the 2-carboxylate position | The (1R,2S,5S) configuration is critical for proper orientation and high-affinity binding to the target protease. | [5] |
| P1' | Electrophilic "warhead" (e.g., nitrile, ketoamide) | Forms a reversible covalent bond with the catalytic cysteine residue (Cys145 in SARS-CoV-2 Mpro), which is essential for potent inhibition. | [4] |
| P3 | Varies (e.g., trifluoroacetamide) | Interacts with the S3 sub-pocket of the protease. Optimization of this group is crucial for improving oral bioavailability and overall pharmacokinetic properties. | [4] |
Conclusion and Future Outlook
The this compound is more than just a chemical intermediate; it is a gateway to a class of highly effective antiviral agents. Its rigid, three-dimensional structure provides an exceptional platform for the design of potent and selective enzyme inhibitors. The synthetic protocols outlined herein offer a clear path from this foundational precursor to complex, biologically active molecules. As the threat of viral pandemics continues to loom, the strategic application of privileged scaffolds like this one will be indispensable in the rapid development of next-generation antiviral therapies. The versatility and proven track record of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core ensure its place in the arsenal of medicinal chemists for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. mdpi.com [mdpi.com]
- 5. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Purification Strategies for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of established and effective techniques for the purification of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a key building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to offer a deeper understanding of the principles behind each method, empowering researchers to adapt and optimize these protocols for their specific needs. The purity of this bicyclic imide is paramount for its successful application in the synthesis of complex molecular architectures, making robust purification methodologies essential.
Introduction to this compound and the Imperative of Purity
This compound is a polar heterocyclic compound with a molecular weight of 139.15 g/mol .[1] Its rigid, bicyclic structure and the presence of a reactive imide functional group make it a valuable synthon in drug discovery. However, synthetic routes to this compound can yield various impurities, including starting materials, reagents, and side-products. The presence of these impurities can have significant downstream consequences, leading to poor yields, difficult separations in subsequent steps, and the generation of undesired derivatives. Therefore, the implementation of effective purification strategies is a critical step in any synthetic workflow involving this intermediate.
This application note will detail three primary methods for the purification of this compound:
-
Crystallization: A powerful technique for the removal of both soluble and insoluble impurities based on differential solubility.
-
Sublimation: An effective method for purifying volatile solids, particularly for removing non-volatile or thermally labile impurities.
-
Column Chromatography: A versatile separation technique that leverages the differential adsorption of the target compound and impurities to a solid stationary phase.
Method 1: Purification by Crystallization
Crystallization is often the most efficient and scalable method for purifying solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For a polar molecule like this compound, polar solvents are generally the most suitable for recrystallization.
Rationale for Solvent Selection
The ideal crystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at room temperature or below to ensure high recovery.
-
High or very low solubility for impurities, so they either remain in the mother liquor or can be removed by hot filtration.
-
A boiling point that is low enough to be easily removed from the purified crystals.
-
Inertness, meaning it does not react with the compound being purified.
Based on the polarity of this compound and general practices for similar cyclic imides, the following solvents are recommended as starting points for screening.
| Solvent | Rationale | Potential Drawbacks |
| Ethanol | A polar protic solvent that is effective for recrystallizing many polar compounds, including succinimide derivatives.[2] | May have moderate solubility at room temperature, potentially reducing yield. |
| Acetonitrile | A polar aprotic solvent known to be excellent for recrystallizing amides and imides.[3] | Higher boiling point than ethanol, requiring more care during solvent removal. |
| Acetone | A highly polar aprotic solvent with a low boiling point, facilitating easy removal. | Its high volatility can lead to rapid cooling and the formation of smaller, less pure crystals. |
| Ethyl Acetate | A moderately polar solvent that can offer a good balance of solubility properties. | May not be sufficiently polar to dissolve the compound at high concentrations. |
Protocol for Recrystallization
This protocol provides a general framework for the recrystallization of this compound. The optimal solvent and volumes should be determined through small-scale preliminary experiments.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Acetonitrile)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Screening (Small Scale): In a small test tube, add approximately 50 mg of the crude compound. Add the selected solvent dropwise at room temperature until the solid just dissolves. If it is soluble at room temperature, the solvent is not suitable. If it is insoluble, gently heat the test tube. If the solid dissolves upon heating, the solvent is a good candidate. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with continuous stirring. Continue to add small portions of the hot solvent until all of the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, it is necessary to perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Caption: Workflow for the purification of this compound by crystallization.
Method 2: Purification by Sublimation
Sublimation is the direct transition of a substance from the solid to the gas phase without passing through an intermediate liquid phase. This technique is particularly useful for purifying volatile solids and for removing non-volatile impurities. Given the high boiling point of this compound (278.1 °C at 760 mmHg), sublimation under reduced pressure (vacuum sublimation) is the most practical approach.[4]
Principles of Vacuum Sublimation
Reducing the pressure above the solid lowers the temperature at which it will sublime.[5] This is advantageous for several reasons:
-
It allows for purification at temperatures below the compound's melting or decomposition point.
-
It increases the rate of sublimation.
-
It enhances the separation from impurities with lower vapor pressures.
Protocol for Vacuum Sublimation
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Source of cold water for the cold finger
Procedure:
-
Apparatus Setup: Place a small amount of the crude compound at the bottom of the sublimation apparatus. Insert the cold finger and ensure a good seal.
-
Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system. A good vacuum is essential for efficient sublimation at a lower temperature.
-
Cooling: Start the flow of cold water through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled and increased gradually. The optimal temperature is one at which the compound sublimes at a reasonable rate without melting or decomposing. This will likely require some empirical optimization.
-
Deposition: The vapor of the pure compound will travel to the cold finger and deposit as crystals. Non-volatile impurities will remain at the bottom of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Then, carefully vent the system and remove the cold finger. Scrape the purified crystals from the cold finger onto a clean, dry surface.
References
- 1. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review of Sublimation Thermodynamics of Polycyclic Aromatic Compounds and Heterocycles | Semantic Scholar [semanticscholar.org]
- 3. reddit.com [reddit.com]
- 4. CAS#:194421-56-2 | this compound | Chemsrc [chemsrc.com]
- 5. uomus.edu.iq [uomus.edu.iq]
Application Notes and Protocols for Enzymatic Reactions Involving 6,6-dimethyl-3-azabicyclo[3.1.0]hexane Derivatives
Introduction: The Strategic Importance of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane Scaffold
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane framework is a pivotal structural motif in modern medicinal chemistry. Its rigid, bicyclic nature provides a three-dimensional architecture that is instrumental in the design of highly specific and potent therapeutic agents. Notably, this scaffold is a cornerstone in the synthesis of critical antiviral drugs, including the hepatitis C protease inhibitor boceprevir and nirmatrelvir, the active component of the COVID-19 oral antiviral medication, Paxlovid. The stereochemistry of this bicyclic system is paramount to its biological activity, making enantiomerically pure derivatives highly sought after.
Biocatalysis offers an elegant and green chemistry-aligned approach to achieve the requisite stereocontrol. Enzymatic reactions provide unparalleled specificity under mild conditions, often circumventing the need for complex protection-deprotection schemes and hazardous reagents common in traditional organic synthesis. This guide provides detailed application notes and protocols for three classes of enzymes—Monoamine Oxidases, Lipases, and Hydantoinases—that can be employed in the synthesis and resolution of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its derivatives.
I. Monoamine Oxidase (MAO-N) Catalyzed Desymmetrization for Chiral Imine Synthesis
Expertise & Experience: Monoamine oxidases (MAOs) are flavin-dependent enzymes that catalyze the oxidation of amines to imines using molecular oxygen.[1][2] Engineered variants of MAO-N from Aspergillus niger have demonstrated exceptional activity and selectivity, making them powerful tools for asymmetric synthesis.[3] In the context of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold, MAO-N variants can be used for the oxidative desymmetrization of the corresponding saturated amine, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, to yield the chiral cyclic imine, (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene. This imine is a key precursor for nirmatrelvir.[4]
A critical challenge in this biotransformation is the potential for product inhibition and instability of the imine. This is ingeniously overcome by the in situ trapping of the imine product as a stable bisulfite adduct, which also serves to drive the reaction equilibrium towards the product.[4][5]
Trustworthiness: The following protocol is a self-validating system. The progress of the reaction can be monitored by the consumption of the base required to maintain the pH, as the oxidation of the amine releases protons. The final product's enantiomeric excess can be determined via chiral chromatography after derivatization.
Experimental Workflow: MAO-N Catalyzed Oxidation
Caption: Workflow for MAO-N catalyzed oxidation.
Protocol 1: Preparative Scale Production of (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene
This protocol is adapted from established procedures for the enzymatic synthesis of the chiral imine intermediate.[4][6]
Materials:
-
6,6-dimethyl-3-azabicyclo[3.1.0]hexane (substrate)
-
Engineered Monoamine Oxidase (e.g., MAO-N D11 variant)[2]
-
Catalase from Aspergillus niger
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Sodium Hydroxide (NaOH) solution (2 N)
-
Antifoam agent (e.g., Antifoam-204)
-
Deionized Water
-
Reaction vessel with overhead stirrer, pH probe, and air sparging tube
Procedure:
-
Initial Charge: To a 500 mL reaction vessel, add 150 mL of deionized water. With stirring, dissolve approximately 1.0 g (9 mmol) of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. The initial pH will be alkaline.
-
pH Adjustment: Carefully add solid sodium metabisulfite (Na₂S₂O₅) portion-wise until the pH of the solution reaches 7.5. This forms the bisulfite adduct of the starting material.
-
Enzyme Addition: To the solution, add an antifoam agent (e.g., 300 µL) and catalase (e.g., 600 µL of a commercial suspension) to decompose the hydrogen peroxide byproduct.[5] Add 1.5 g of the lyophilized MAO-N enzyme powder.
-
Reaction Initiation: Begin sparging air into the reaction mixture at a rate of approximately 60 mL/min. The pH of the mixture will start to decrease.
-
pH Control: Maintain the pH at 7.5 using a pH controller connected to a pump that doses 2 N NaOH solution. The consumption of NaOH is indicative of the reaction progress.
-
Substrate Feeding (for higher concentrations): Once the initial reaction slows (indicated by a stop in base addition), a concentrated solution of the substrate-bisulfite adduct can be fed into the reactor to achieve higher product titers.[6]
-
Reaction Completion & Work-up: The reaction is typically complete within 1-2 hours when the addition of NaOH ceases. The resulting solution contains the stable bisulfite adduct of the chiral imine. This can be used directly in subsequent chemical steps or the imine can be liberated by basification and extracted.
-
Analysis: The enantiomeric excess of the imine product can be determined by reacting an aliquot with a Grignard reagent (e.g., phenylmagnesium bromide) and analyzing the resulting tertiary amine by chiral GC or HPLC.[4]
| Parameter | Value | Rationale |
| Temperature | 25-30 °C | Optimal for many MAO-N variants and catalase activity. |
| pH | 7.5 | A compromise between enzyme activity and substrate/product stability. |
| Co-product | H₂O₂ | Decomposed by catalase to prevent enzyme inactivation. |
| Product Trapping | Na₂S₂O₅ | Forms a stable adduct, preventing imine-related inhibition.[7] |
II. Lipase-Catalyzed Kinetic Resolution of this compound
Expertise & Experience: While a direct protocol for the target dione is not prominent in the literature, the kinetic resolution of structurally similar bicyclic and cyclic imide-containing molecules using lipases is well-established.[8][9] Lipases, particularly immobilized forms like Candida antarctica Lipase B (CAL-B, often sold as Novozym 435), are workhorse enzymes in organic synthesis due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[10][11]
The most common strategy is the enantioselective acylation of a functional group. In the case of this compound, which lacks a hydroxyl or primary/secondary amine group for direct acylation, a plausible approach is the enantioselective hydrolysis of one of the imide bonds. Lipases have been shown to catalyze the hydrolysis of amides and related structures.[10] This would result in a chiral carboxylic acid and the unreacted, enantiomerically enriched dione.
Trustworthiness: This proposed protocol is based on analogous, successful resolutions of related compounds. The reaction can be monitored by HPLC, tracking the disappearance of the racemic starting material and the appearance of the hydrolyzed product. The enantiomeric excess of both the remaining substrate and the product can be determined using chiral HPLC.
Reaction Pathway: Lipase-Catalyzed Hydrolysis
Caption: Enantioselective hydrolysis pathway.
Protocol 2: Screening for Lipase-Catalyzed Kinetic Resolution via Hydrolysis
Materials:
-
Racemic this compound
-
Immobilized Lipases (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia)
-
Buffer solution (e.g., 0.1 M Potassium Phosphate, pH 7.0)
-
Organic co-solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene)
-
Shaking incubator or orbital shaker
-
HPLC with a chiral column
Procedure:
-
Reaction Setup: In a series of vials, add 10 mg of racemic dione.
-
Solvent System: To each vial, add 1 mL of a biphasic solvent system. A good starting point is a 9:1 mixture of MTBE and 0.1 M phosphate buffer (pH 7.0). The aqueous phase is necessary for hydrolysis.
-
Enzyme Addition: Add 20 mg of an immobilized lipase to each vial. Include a control vial with no enzyme.
-
Incubation: Seal the vials and place them in a shaking incubator at 30-40 °C.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), take a small aliquot of the organic phase. Filter out the enzyme and analyze by chiral HPLC.
-
Analysis: Monitor for the disappearance of one enantiomer of the starting material faster than the other and the appearance of the product peak. Calculate the conversion and the enantiomeric excess (ee) of the remaining substrate (eeₛ) and the product (eeₚ).
-
Optimization: The ideal reaction stops at or near 50% conversion, which theoretically yields product and remaining substrate with high enantiomeric excess. If a promising lipase is identified, further optimization of solvent, temperature, and water content can be performed to improve enantioselectivity (E-value).[12]
| Parameter | Range to Screen | Rationale |
| Enzyme | CAL-B, Lipase PS, etc. | Different lipases have different enantiopreferences. |
| Solvent | MTBE, Toluene, Heptane | Solvent polarity can significantly impact enzyme activity and selectivity. |
| Temperature | 30 - 50 °C | Balances reaction rate with enzyme stability. |
| Water Content | Water-saturated solvent | Water is a reactant in hydrolysis; its concentration is critical.[13] |
III. Hydantoinase-Mediated Hydrolysis of the Cyclic Imide Ring
Expertise & Experience: Hydantoinases (dihydropyrimidinases, EC 3.5.2.2) are enzymes that catalyze the reversible hydrolysis of cyclic imides, such as hydantoins and dihydropyrimidines.[14][15] The substrate, this compound, is a cyclic imide, making it a potential substrate for hydantoinases. These enzymes are used industrially in the "hydantoinase process" to produce enantiomerically pure amino acids.[16] A D-hydantoinase would stereoselectively open the imide ring to form the corresponding D-N-carbamoyl amino acid.
Trustworthiness: The protocol described below is a well-established colorimetric assay for hydantoinase activity.[17] It relies on the detection of the N-carbamoyl amino acid product using p-dimethylaminobenzaldehyde (DMABA), which forms a colored adduct. This allows for high-throughput screening of different hydantoinases and reaction conditions.
Protocol 3: Colorimetric Assay for Hydantoinase Activity
This protocol is adapted from a standard method for determining D-hydantoinase activity and can be used to screen for enzymes active on the target substrate.[17]
Materials:
-
This compound
-
Hydantoinase enzyme solution (from crude cell lysate or purified)
-
Sodium Borate Buffer (100 mM, pH 9.0 at 40°C)
-
Trichloroacetic Acid (TCA) solution (12% w/v)
-
p-Dimethylaminobenzaldehyde (DMABA) solution (10% w/v in 6 M HCl)
-
Spectrophotometer and cuvettes/microplate reader
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding:
-
300 µL of 100 mM substrate solution (dissolved in Borate Buffer)
-
100 µL of enzyme solution
-
-
Incubation: Incubate the mixture in a water bath at 40 °C for a defined period (e.g., 10-30 minutes). Run a blank reaction with buffer instead of the enzyme solution.
-
Reaction Termination: Stop the reaction by adding 200 µL of 12% TCA solution. This will precipitate the enzyme.
-
Clarification: Centrifuge the tube for 2 minutes to pellet the precipitated protein.
-
Color Development: Transfer 400 µL of the clear supernatant to a new tube. Add 200 µL of the DMABA solution.
-
Measurement: Incubate at room temperature for 5-10 minutes for color to develop. Measure the absorbance at 450 nm.
-
Quantification: The amount of product (N-carbamoyl amino acid) formed can be quantified by creating a standard curve with a related compound like hydantoic acid. One unit of activity is typically defined as the amount of enzyme that forms 1 µmol of product per minute under the specified conditions.[17]
| Parameter | Value | Rationale |
| pH | 8.0 - 10.0 | Hydantoinases often exhibit optimal activity in alkaline conditions.[14] |
| Temperature | 40 - 75 °C | Thermostable hydantoinases can be used at elevated temperatures.[14] |
| Substrate Conc. | 10 - 100 mM | Substrate inhibition should be evaluated. |
| Metal Ions | Mn²⁺ or Co²⁺ | Some hydantoinases are metalloenzymes and may require these ions for activity.[18] |
Conclusion and Future Outlook
The enzymatic toolbox provides powerful and sustainable methods for the synthesis and resolution of chiral 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives. MAO-N catalyzed oxidation offers a direct, highly enantioselective route to a key imine precursor for antiviral drugs. While direct enzymatic resolution of the dione form is an area ripe for exploration, established lipase and hydantoinase platforms provide a logical and promising starting point for developing novel biocatalytic processes. The protocols outlined in this guide serve as a robust foundation for researchers and drug development professionals to harness the precision of enzymes in synthesizing these valuable pharmaceutical building blocks. Further work in enzyme engineering and process optimization will undoubtedly expand the applications of biocatalysis in this important area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Green Oxidation of Amines by a Novel Cold-Adapted Monoamine Oxidase MAO P3 from Psychrophilic Fungi Pseudogymnoascus sp. P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. US8178333B2 - Biocatalytic processes for the preparation of substantially stereomerically pure fused bicyclic proline compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 9. An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification and characterization of the D-hydantoinase from Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Welcome to our dedicated technical support center for the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic building block. The following troubleshooting guide and frequently asked questions are based on established literature and our in-house expertise.
I. General Synthesis Overview & Key Challenges
The synthesis of this compound is a critical step in the development of various therapeutic agents. A common and efficient route involves the reaction of caronic anhydride with a suitable amine source, followed by cyclization. While seemingly straightforward, this synthesis is often plagued by issues such as low yields, the formation of side products, and purification difficulties. This guide will address these challenges in a systematic, question-and-answer format.
II. Troubleshooting Guide: Low Yield & Impurities
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yields can stem from several factors, from reagent quality to reaction conditions. Let's break down the common culprits and their solutions.
A1: Key Factors Influencing Yield
-
Purity of Caronic Anhydride: The purity of your starting anhydride is paramount. Caronic anhydride is susceptible to hydrolysis, leading to the formation of the corresponding dicarboxylic acid. This diacid will not participate in the desired imide formation, thus lowering the effective concentration of your starting material and reducing the yield.[1][2]
-
Recommendation: Always use freshly prepared or properly stored caronic anhydride.[1] If you suspect hydrolysis, you can attempt to reform the anhydride by treating the diacid with a dehydrating agent like acetic anhydride. A patent describes the formation of cis-caronic anhydride from the corresponding dicarboxylic acid using acetic anhydride in the presence of sulfuric acid.
-
-
Reaction Conditions: The reaction of caronic anhydride with an amine to form the imide is a condensation reaction that generates water. Inefficient removal of this water can push the equilibrium back towards the starting materials, thereby reducing the yield.
-
Recommendation: Employ azeotropic distillation with a Dean-Stark trap to effectively remove water as it is formed. Toluene is a commonly used solvent for this purpose.
-
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] A well-chosen solvent system will show the disappearance of the starting materials and the appearance of the product spot. For this reaction, a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point for developing a TLC method. Adding a small amount of acetic acid to the eluent can help to reduce tailing of acidic components.[5][6]
-
Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?
The most common side product is the ring-opened amic acid, which fails to cyclize to the desired imide.
A2: Minimizing Side Product Formation
-
Incomplete Cyclization: The intermediate amic acid may not fully cyclize to the imide. This is often due to insufficient heating or reaction time.
-
Recommendation: Ensure the reaction is heated to a sufficiently high temperature (reflux in toluene is common) for an adequate duration. Again, TLC is your best tool to monitor the conversion of the intermediate to the final product.[4]
-
-
Hydrolysis of the Anhydride: As mentioned, water is a key enemy in this synthesis. Any moisture present in the reagents or solvent will lead to the formation of the inactive dicarboxylic acid.[7]
-
Recommendation: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[1]
-
Below is a diagram illustrating the main reaction pathway and the key side reaction.
Caption: Reaction pathway for imide synthesis and competing hydrolysis.
III. Purification Strategies
Q3: I am struggling to purify the final product. What are the best methods?
Purification can indeed be challenging due to the similar polarities of the product and some side products.
A3: Effective Purification Techniques
-
Column Chromatography: Silica gel chromatography is a widely used method for purifying 3-azabicyclo[3.1.0]hexane derivatives.[8][9]
-
Recommended Solvent System: A gradient elution with ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.
-
Recommended Solvents: Experiment with a range of solvents. Good starting points include isopropanol, ethyl acetate/hexanes, or dichloromethane/hexanes. The goal is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
IV. Analytical Characterization
Q4: How can I confirm the structure and purity of my synthesized this compound?
A combination of spectroscopic and chromatographic techniques is essential for full characterization.
A4: Standard Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the dimethyl groups, the cyclopropane protons, and the protons on the bicyclic core.
-
¹³C NMR: Will show the characteristic carbonyl peaks of the imide and the carbons of the bicyclic framework.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your final product. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common setup.
-
Mass Spectrometry (MS): Will confirm the molecular weight of your product.
V. Experimental Protocols
Here is a generalized, step-by-step protocol for the synthesis of this compound from caronic anhydride and an amine.
Protocol: Synthesis of a 3-Substituted-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add caronic anhydride (1.0 eq) and toluene.
-
Reagent Addition: Add the desired primary amine (1.0-1.1 eq) to the flask.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting materials and the formation of a new, typically more polar, product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or crystallization as described in the purification section.
References
- 1. nbinno.com [nbinno.com]
- 2. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 3. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. reddit.com [reddit.com]
- 7. Cyclic anhydride ring opening reactions: theory and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Reactions
Welcome to the technical support center for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis and subsequent reactions of this versatile bicyclic scaffold.
Frequently Asked Questions (FAQs)
Synthesis of this compound
Question 1: I am synthesizing this compound from caronic anhydride and an amine source, but I am observing a significant amount of a water-soluble impurity in my crude product. What could this be and how can I avoid it?
Answer:
The water-soluble impurity you are observing is likely the corresponding dicarboxylic acid, formed by the hydrolysis of either the starting caronic anhydride or the product imide. The bicyclic imide ring is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.
Causality and Prevention:
-
Hydrolysis of Caronic Anhydride: Caronic anhydride is highly reactive and will readily hydrolyze back to cis-3,3-dimethylcyclopropane-1,2-dicarboxylic acid if exposed to moisture. This dicarboxylic acid will then react with your amine source to form a salt, which is typically water-soluble.
-
Preventative Measures:
-
Ensure that your caronic anhydride is of high purity and has been stored under anhydrous conditions.
-
Dry all solvents and glassware thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
-
Hydrolysis of the Product Imide: The this compound product can also undergo hydrolysis during workup or purification if exposed to aqueous acidic or basic conditions for an extended period.
-
Preventative Measures:
-
Minimize the duration of aqueous workup steps.
-
Use saturated sodium bicarbonate solution for neutralization, as it is a milder base than hydroxides.
-
If purification by chromatography is necessary, ensure the silica gel is not acidic. You can neutralize it by washing with a solution of triethylamine in your eluent system.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for water-soluble impurities.
Question 2: My reaction to form a substituted 3-azabicyclo[3.1.0]hexane derivative via cyclopropanation is yielding a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
The formation of diastereomers is a common challenge in the synthesis of 3-azabicyclo[3.1.0]hexane systems, particularly during the cyclopropanation step. The stereochemical outcome is influenced by the catalyst, solvent, temperature, and the nature of the substituents on the reactants.
Factors Influencing Diastereoselectivity:
-
Catalyst: The choice of catalyst is crucial. For metal-catalyzed cyclopropanations, the ligand environment around the metal center dictates the facial selectivity of the carbene addition. For instance, in rhodium-catalyzed reactions, different paddlewheel catalysts can favor the formation of either the exo or endo isomer.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric ratio.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the kinetic product is favored.
-
Substituents: The steric bulk of the substituents on both the alkene and the carbene precursor can significantly impact the approach of the reactants and the resulting stereochemistry.
Strategies for Improving Diastereoselectivity:
| Strategy | Description |
| Catalyst Screening | Experiment with a variety of catalysts (e.g., different rhodium or copper catalysts with various ligands) to identify one that provides optimal selectivity for your specific substrate. |
| Solvent Optimization | Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, diethyl ether, THF) to determine the optimal medium for the desired diastereomer. |
| Temperature Control | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times. |
| Substituent Modification | If possible, consider modifying the steric or electronic properties of the substituents on your starting materials to favor the formation of the desired diastereomer. |
Mechanism of Diastereomer Formation:
References
Technical Support Center: 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Welcome to the technical support center for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical troubleshooting advice for experiments involving this bicyclic compound. The unique strained ring system of this molecule, while offering desirable conformational rigidity, can also present stability challenges. This resource provides in-depth answers to frequently asked questions, detailed protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Question 1: What are the optimal conditions for storing solid this compound to ensure its long-term stability?
Answer: For optimal long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The imide functionality in the molecule is susceptible to hydrolysis, and the strained bicyclic ring system can be sensitive to environmental stressors.
-
Causality: Low temperatures slow down potential degradation pathways. A tightly sealed container prevents the ingress of atmospheric moisture, which can initiate hydrolysis of the imide ring. Protection from light is crucial as bicyclic lactams can be susceptible to photochemical degradation.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture. |
| Light | Amber vial or stored in the dark | Prevents potential photochemical reactions. |
| Container | Tightly sealed, non-reactive material | Prevents contamination and exposure to air. |
Question 2: I've prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
Answer: Stock solutions in anhydrous, high-purity DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While DMSO is a common solvent, prolonged storage in solution is not recommended. It is best to prepare fresh solutions for critical experiments.
-
Expertise & Experience: Repeated freeze-thaw cycles can introduce moisture into the solution, accelerating degradation. Aliquoting minimizes the number of times the main stock is warmed to room temperature. Even in anhydrous DMSO, trace amounts of water can lead to slow hydrolysis of the imide ring over time. The stability of the cyclopropane ring in solution is generally good, but the overall stability of the molecule in solution is dictated by the more labile imide bond.
Reaction and Experimental Troubleshooting
Question 3: My reaction involving this compound is giving low yields and multiple unidentified byproducts. Could this be a stability issue?
Answer: Yes, reaction failure or the appearance of multiple byproducts can be indicative of compound degradation. The stability of this compound is highly dependent on the reaction conditions, particularly pH.
-
Trustworthiness: Both acidic and basic conditions can promote the degradation of this molecule. The strained cyclopropane ring is known to be susceptible to opening under certain acidic conditions.[3] The imide functionality is prone to hydrolysis, which is accelerated by both acids and bases.[4][5]
Potential Degradation Pathways:
Caption: Potential degradation pathways of the target molecule.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires such conditions, consider running it at a lower temperature to minimize degradation.
-
Temperature: Elevated temperatures can accelerate decomposition. Run reactions at the lowest effective temperature.
-
Nucleophiles: Be mindful of strong nucleophiles in your reaction mixture, as they can attack the carbonyl groups of the imide.
-
-
Control Experiments:
-
Run a control experiment with this compound under your reaction conditions (solvent, temperature, pH) but without other reactants.
-
Monitor the stability of the starting material over time using TLC or LC-MS to see if it degrades on its own.
-
Question 4: I am observing unexpected peaks in my NMR spectrum after a reaction or workup. What are the likely degradation products of this compound that I should look for?
Answer: The most probable degradation product results from the hydrolysis of one of the amide bonds in the imide ring, leading to a dicarboxylic acid derivative. Under harsh acidic conditions, cleavage of the cyclopropane ring could also occur, leading to a more complex mixture of products.
-
Authoritative Grounding: The hydrolysis of cyclic imides is a well-documented process that results in the formation of a dicarboxylic acid with an amide linkage.[6] The acid-catalyzed opening of cyclopropane rings typically leads to 1,3-disubstituted propane derivatives.[3]
Expected NMR Signatures of Hydrolysis Product:
-
Appearance of a carboxylic acid proton signal: A broad singlet typically downfield (>10 ppm).
-
Shift in the signals of the protons adjacent to the newly formed carboxylic acid and amide groups.
-
Loss of symmetry: The two methyl groups on the cyclopropane ring may become diastereotopic, leading to two distinct singlets in the 1H NMR spectrum.
Workflow for Identifying Degradation Products:
Caption: Workflow for troubleshooting and identifying degradation.
Photostability
Question 5: My experiments are conducted on an open bench under standard laboratory lighting. Could this affect the stability of this compound?
Answer: Yes, it is possible. Bicyclic lactams can be susceptible to photochemical degradation.[1][2] While specific photostability data for this compound is not readily available, it is a good laboratory practice to protect it from prolonged exposure to light, especially UV light.
-
Expertise & Experience: Photochemical reactions can lead to radical formation and subsequent rearrangement or degradation of the molecule. To ensure the integrity of your compound, especially in sensitive assays or quantitative studies, it is advisable to minimize light exposure.
Best Practices for Photostability:
-
Work with the compound in amber-colored vials.
-
When possible, conduct experiments in a fume hood with the sash lowered to reduce exposure to overhead lighting.
-
For long-term experiments, consider wrapping the reaction vessel in aluminum foil.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-analysis: Before use, ensure the solid this compound appears as a uniform, crystalline solid.
-
Solvent Selection: Use anhydrous, high-purity DMSO.
-
Procedure: a. Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of the compound in a sterile, dry vial. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. d. Vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in amber vials. b. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Testing in a Reaction Condition
-
Objective: To determine if the compound is stable under specific experimental conditions (solvent, pH, temperature).
-
Procedure: a. Prepare a solution of this compound in the reaction solvent at the intended concentration. b. If the reaction is buffered, use the same buffer. If the reaction involves an acid or base, add the same concentration of the acid or base to this control solution. c. Incubate the control solution under the same temperature and lighting conditions as the actual experiment. d. At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the solution.
-
Analysis: a. Analyze each aliquot by LC-MS to quantify the amount of the parent compound remaining. b. Analyze the aliquots by NMR to identify any potential degradation products.
-
Interpretation: A significant decrease in the concentration of the parent compound over time indicates instability under the tested conditions.
References
- 1. Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rearrangements of bicyclic nitrones to lactams: comparison of photochemical and modified Barton conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this resource offers in-depth technical guidance rooted in scientific principles and practical laboratory experience.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry. Its rigid bicyclic structure and functional groups make it an important intermediate in the synthesis of various therapeutic agents. However, achieving high purity of this compound can be challenging due to potential side reactions during its synthesis and its susceptibility to degradation under certain conditions. This guide will help you navigate these challenges to obtain a product of the desired purity for your research and development needs.
A key consideration in the purification of this dione is the potential for hydrolysis of the imide ring. Succinimide rings, and by extension, similar cyclic imide structures, can be susceptible to opening under certain pH conditions.[1][2] This guide will provide strategies to mitigate this and other potential degradation pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product shows a broad melting point and multiple spots on TLC. What are the likely impurities?
Answer:
A broad melting point and multiple spots on Thin Layer Chromatography (TLC) are classic indicators of an impure sample. For this compound, the impurities can generally be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include caronic anhydride or a related precursor.
-
Ring-Opened Byproducts: The dione can undergo hydrolysis to form the corresponding dicarboxylic acid. This is more likely if the reaction or workup was performed under basic or strongly acidic conditions. The stability of succinimide analogs is known to be pH-dependent.[3][4][5]
-
Solvent Adducts: Residual high-boiling point solvents used in the reaction or purification can be difficult to remove.
-
Isomeric Byproducts: While less common for this specific molecule, incomplete cyclization or side reactions could lead to structural isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and removing impurities.
To definitively identify the impurities, it is recommended to use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
FAQ 2: I am struggling to recrystallize my product. What solvent system should I use?
Answer:
The choice of a suitable recrystallization solvent depends on the polarity of this compound and its impurities. The dione is a relatively polar molecule. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Solvent Systems for Recrystallization:
| Solvent System | Rationale |
| Ethyl Acetate/Hexanes | Ethyl acetate will likely dissolve the dione at reflux, and the addition of hexanes as an anti-solvent will induce crystallization upon cooling. This is a good starting point for many organic compounds of moderate polarity. |
| Isopropanol/Water | Isopropanol is a polar protic solvent that should dissolve the dione when heated. The slow addition of water can help to induce crystallization. Care should be taken to avoid excessive water, which could promote hydrolysis. |
| Toluene | Toluene is a non-polar solvent and may be suitable for removing non-polar impurities. The dione will likely have lower solubility in toluene, making it a good candidate for crystallization. |
Experimental Protocol: Recrystallization using Ethyl Acetate/Hexanes
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Once fully dissolved, slowly add hexanes dropwise until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
FAQ 3: Recrystallization is not improving the purity significantly. Should I consider column chromatography?
Answer:
Yes, if recrystallization fails to provide the desired purity, column chromatography is the next logical step. It is particularly effective for separating compounds with different polarities. For bicyclic imides, silica gel chromatography is a common purification method.
Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Ethyl Acetate/Hexanes Gradient | Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. The exact gradient will depend on the polarity of the impurities. |
| Detection | TLC with a suitable stain (e.g., potassium permanganate) | Allows for monitoring the separation and identifying the fractions containing the pure product. |
Experimental Protocol: Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin elution with the initial mobile phase, collecting fractions.
-
Gradually increase the percentage of ethyl acetate in the mobile phase to elute the desired compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A typical workflow for purification by column chromatography.
FAQ 4: My yield is low after purification. What are the possible reasons?
Answer:
Low yield after purification can be attributed to several factors:
-
Product Loss During Transfers: Multiple transfer steps during workup and purification can lead to cumulative loss of material.
-
Incomplete Crystallization: If the product is too soluble in the recrystallization solvent, a significant amount may remain in the mother liquor.
-
Decomposition on Silica Gel: Some compounds can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.
-
Hydrolysis: As previously mentioned, exposure to basic or strongly acidic conditions during workup can lead to hydrolysis of the imide ring, reducing the yield of the desired product.
Troubleshooting Strategies to Improve Yield:
-
Optimize Recrystallization: Carefully select the solvent system and cooling conditions to maximize crystal formation. Consider recovering product from the mother liquor by concentrating it and attempting a second crystallization.
-
Neutralize Silica Gel: If you suspect decomposition on silica gel, you can use deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) for chromatography.
-
Maintain Neutral pH: During aqueous workup, ensure the pH is kept close to neutral to minimize hydrolysis. Use mild acids or bases for any necessary pH adjustments. The stability of succinimide intermediates is often greatest around neutral pH.[3][4][5]
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Recommended Analytical Techniques:
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and identify any residual impurities. |
| LC-MS | To determine the purity by peak area and confirm the molecular weight. |
| Melting Point | A sharp melting point close to the literature value indicates high purity. |
| Gas Chromatography (GC) | A patent for the related compound 6,6-dimethyl-3-azabicyclo[3.1.0]hexane mentions the use of GC for purity analysis, suggesting it could be a viable method for the dione as well.[6] |
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
- 6. CN114544801A - GC-FID detection method of azabicyclo [3.1.0] hexane - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Parameters for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Welcome to the technical support center for the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this critical bicyclic imide.
Introduction
This compound is a valuable building block in medicinal chemistry, notably as a precursor to key intermediates for antiviral drugs. The successful synthesis of this compound with high purity and yield is paramount. This guide will focus on the common synthetic route from caronic anhydride and a nitrogen source, providing a detailed protocol and addressing potential challenges you may encounter.
Core Synthesis Pathway: From Caronic Anhydride to the Bicyclic Imide
The most prevalent and scalable synthesis of this compound involves the reaction of cis-caronic anhydride with a suitable nitrogen source, such as ammonia or ammonium hydroxide.[1] This reaction proceeds through a ring-opening of the anhydride by the nucleophilic nitrogen, followed by an intramolecular cyclization via dehydration to form the stable five-membered imide ring.
Caption: General reaction pathway for the synthesis of the target dione.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break down the possibilities:
-
Incomplete Reaction: The cyclization of the intermediate amic acid to the imide requires sufficient heat. If the reaction temperature is too low or the reaction time is too short, you may have unreacted starting material or intermediate in your crude product.
-
Solution: Ensure your reaction reaches the recommended temperature (typically 165-180°C for the final cyclization) and is held there for the specified duration.[2] Monitoring the reaction by TLC or another appropriate analytical technique can help determine the optimal reaction time.
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of caronic anhydride to the nitrogen source can lead to incomplete conversion or the formation of byproducts.
-
Solution: Use a slight excess of the nitrogen source (e.g., 1.5 equivalents of ammonium hydroxide) to ensure complete consumption of the caronic anhydride.[2]
-
-
Side Reactions: Caronic anhydride is susceptible to hydrolysis, especially in the presence of water at elevated temperatures. This will lead to the formation of the corresponding dicarboxylic acid, which will not cyclize to the imide under these conditions.
-
Solution: While water is part of the reaction medium with ammonium hydroxide, prolonged exposure at high temperatures before the addition of the nitrogen source should be avoided.
-
Q2: I'm observing a significant amount of a water-soluble impurity in my crude product. What could it be and how do I remove it?
A2: The most likely water-soluble impurity is the ammonium salt of the ring-opened amic acid or the dicarboxylic acid formed from hydrolysis of the anhydride.
-
Identification: This can be confirmed by LC-MS analysis or by acidifying an aqueous solution of the crude product, which should precipitate the dicarboxylic acid if present.
-
Removal:
-
Aqueous Work-up: A thorough wash of the organic extract with water should remove the majority of these impurities.
-
pH Adjustment: If the impurity persists, consider adjusting the pH of the aqueous layer during work-up to ensure the dicarboxylic acid is in its salt form and remains in the aqueous phase.
-
Recrystallization: Recrystallization of the crude product from a suitable solvent system (e.g., toluene/petroleum ether) is a highly effective method for removing polar impurities.[3]
-
Q3: My final product is discolored. What is the cause and how can I obtain a pure, white product?
A3: Discoloration often arises from thermal decomposition or the presence of minor, highly colored impurities.
-
Cause: Overheating the reaction mixture during the final cyclization can lead to charring and the formation of polymeric byproducts.
-
Solution:
-
Temperature Control: Carefully control the temperature during the final heating step. Do not exceed the recommended temperature range.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities. Be sure to filter the mixture through celite to remove the carbon before crystallization.
-
Recrystallization: As mentioned previously, recrystallization is an excellent technique for improving the purity and color of the final product.
-
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.
-
TLC System: A typical mobile phase could be a mixture of ethyl acetate and hexane. The starting caronic anhydride will be relatively nonpolar, while the intermediate amic acid will be much more polar. The final imide product will have an intermediate polarity.
-
Visualization: The spots can be visualized using a potassium permanganate stain, which is a good general stain for organic compounds.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of 6,6-dimethyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione.[2]
Materials:
-
cis-Caronic anhydride
-
Ammonium hydroxide solution (14.8 M)
-
Water
-
Toluene
-
Petroleum ether
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a distillation apparatus, charge the cis-caronic anhydride (1 equivalent) and water.
-
Ammonia Addition: Cool the mixture to 0-10°C. Slowly add the ammonium hydroxide solution (1.5 equivalents) while maintaining the temperature below 40°C.
-
Initial Heating: After the addition is complete, warm the mixture to 105-115°C and collect the water by distillation.
-
Cyclization: Once the water distillation is complete, gradually heat the reaction mixture to 165-180°C to induce cyclization. Hold at this temperature until the reaction is complete (monitor by TLC).
-
Purification:
-
Cool the reaction mixture and dissolve the crude product in a suitable solvent like toluene.
-
Wash the organic solution with water to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a toluene/petroleum ether mixture to obtain the pure product.
-
Data Summary and Expected Results
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Purity (by HPLC) | >98% |
| Yield | 68-72% (after recrystallization)[3] |
| Melting Point | 53-57°C (for the related caronic anhydride)[4] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof - Google Patents [patents.google.com]
- 2. US20090240063A1 - Process For The Preparation Of 6,6-Dimethyl-3-Azabicyclo-[3.1.0]-Hexane Compounds ... - Google Patents [patents.google.com]
- 3. 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | 67911-21-1 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
Technical Support Center: A Troubleshooting Guide for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Experiments
Welcome to the technical support center for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable bicyclic imide scaffold into their workflows. The unique strained ring system of the 3-azabicyclo[3.1.0]hexane core makes it a conformationally restricted isostere for the piperidine motif, offering significant potential in pharmaceutical design.[1] This guide moves beyond simple protocols to explain the causality behind experimental challenges, providing a framework for logical and effective troubleshooting.
Part 1: Compound Fundamentals & Safe Handling (FAQs)
This section addresses the most common initial questions regarding the compound's properties, proper handling, and storage to ensure experimental reproducibility and safety.
Q1: What is this compound and what are its key properties?
This compound is a bicyclic organic compound featuring a cyclopropane ring fused to a succinimide (pyrrolidine-2,5-dione) ring. The IUPAC name clearly defines this structure.[2] This rigid scaffold is of high interest in medicinal chemistry. Its key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 194421-56-2 | [2] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 278.1 ± 9.0 °C at 760 mmHg | |
| Flash Point | 137.2 ± 18.9 °C | |
| Appearance | Typically a solid at room temperature. | Inferred |
| LogP | -0.30 | |
Q2: What are the primary safety precautions for handling this compound?
While comprehensive toxicological data is not available, the compound should be handled with standard laboratory precautions.[3] Material Safety Data Sheets (MSDS) for similar compounds, such as the parent anhydride, indicate it can cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Exposure Response: In case of contact, follow standard first-aid procedures. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[3][5]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not let the product enter drains.[3]
Q3: How should I store the compound to ensure its long-term stability?
Proper storage is critical to prevent degradation. The imide functional group can be susceptible to hydrolysis.
-
Storage Conditions: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[4][5]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture, which could lead to slow hydrolysis of the imide ring.
Part 2: Synthesis and Purification Troubleshooting
The synthesis of bicyclic imides can be challenging. This section provides insights into common synthetic routes and troubleshooting strategies for low yields or purification difficulties.
Q4: I am attempting to synthesize the compound. What is a common synthetic pathway?
A prevalent method for synthesizing this class of compounds involves the reaction of the corresponding anhydride with an amine source. For the parent compound, this would typically involve reacting caronic anhydride ((1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione) with ammonia or a protected ammonia equivalent.[6] The reaction proceeds via the opening of the anhydride ring by the amine, followed by a dehydration/cyclization step to form the imide.
References
- 1. Synthesis of CHF 2 -substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF 2 -pyrazolines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13141K [pubs.rsc.org]
- 2. This compound | C7H9NO2 | CID 10749252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. (1R,5S)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2,4-dione synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Synthesis
Welcome to the technical support center for the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. The synthesis of this bicyclic compound, a key structural motif in various biologically active molecules, often involves an intramolecular cyclopropanation reaction, where catalyst selection is paramount for achieving high yield and stereoselectivity.
I. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on catalyst-related problems.
Issue 1: Low or No Product Yield
Question: My reaction is showing low to no conversion of the starting material to the desired this compound. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product yield is a frequent challenge, often pointing to issues with the catalyst's activity or the reaction conditions. Here’s a systematic approach to diagnosing the problem:
1. Catalyst Choice and Activity:
-
Catalyst Suitability: The most common route to the 3-azabicyclo[3.1.0]hexane core is through the intramolecular cyclopropanation of a suitable precursor, such as an allylic diazoacetamide. Transition metal catalysts, particularly those based on rhodium and copper, are frequently employed for this transformation.[1][2] Dirhodium(II) carboxylates, like dirhodium tetraacetate (Rh₂(OAc)₄), are common catalysts for such reactions.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While lower catalyst loadings are desirable for process efficiency, starting with a conventional loading (e.g., 1-5 mol%) is advisable during initial optimizations.[3] Some modern protocols have achieved high turnover numbers with loadings as low as 0.005 mol% for related systems, but this requires careful optimization of all reaction parameters.[3][4]
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials, solvent, or atmosphere. Ensure all reagents are of high purity and that the solvent is anhydrous and deoxygenated, as required by the specific catalyst system.
2. Reaction Conditions:
-
Temperature: Temperature plays a critical role. Some cyclopropanation reactions require low temperatures to suppress side reactions like β-hydride elimination, especially when using α-alkyl-α-diazoesters.[5] Conversely, some reactions may require heating to proceed at a reasonable rate. Consult literature precedents for the specific diazo precursor and catalyst system you are using.
-
Solvent: The choice of solvent can significantly impact catalyst solubility and reactivity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often used for rhodium-catalyzed cyclopropanations.
-
Substrate Quality: Ensure the diazo-containing starting material is pure and has been prepared correctly. Diazo compounds can be unstable, and their decomposition prior to the reaction will naturally lead to low yields.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Diastereoselectivity (Exo/Endo Isomers)
Question: My reaction produces a mixture of exo and endo diastereomers of the 3-azabicyclo[3.1.0]hexane product. How can I improve the diastereoselectivity?
Answer:
Controlling the stereochemical outcome is a crucial aspect of this synthesis. The choice of catalyst and its ligand environment is the primary determinant of diastereoselectivity.
-
Catalyst Ligands: The steric and electronic properties of the ligands on the metal catalyst dictate the trajectory of the alkene approaching the metal carbene intermediate, thereby influencing the exo/endo selectivity.[1] For dirhodium(II) catalysts, modifying the carboxylate ligands can have a profound impact. For instance, bulkier ligands can favor the formation of one diastereomer over the other.
-
Catalyst Selection: Different metal catalysts can exhibit complementary selectivity. While rhodium catalysts are common, copper-based systems or even biocatalysts (engineered enzymes) could offer different and potentially higher diastereoselectivity.[2][6]
-
Reaction Conditions: In some cases, temperature and solvent can influence the diastereomeric ratio, although this effect is generally less pronounced than the choice of catalyst.
-
Post-Reaction Isomerization: It's also possible to isomerize an unwanted diastereomer to the desired one under specific conditions after the initial cyclopropanation.[3]
Strategies for Improving Diastereoselectivity:
| Strategy | Rationale | Example Catalyst/Condition |
| Modify Catalyst Ligands | Steric bulk and electronic effects of ligands control the transition state geometry. | Switch from Rh₂(OAc)₄ to a bulkier catalyst like dirhodium tetra(triphenylacetate) (Rh₂TPA₄).[5] |
| Screen Different Metals | Different metals have distinct coordination geometries and electronic properties, leading to varied stereochemical outcomes. | Compare Rh(II) catalysts with Cu(I) or Co(II) porphyrin complexes.[7] |
| Employ Chiral Catalysts | For asymmetric synthesis, chiral ligands are essential to control both diastereoselectivity and enantioselectivity. | Use a chiral dirhodium catalyst such as Rh₂(S-TCPTAD)₄.[8] |
| Optimize Temperature | Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy. | Run the reaction at -78 °C instead of room temperature.[5] |
Issue 3: Formation of Side Products
Question: I'm observing significant side product formation, which is complicating purification and lowering my yield. What are the common side reactions and how can I minimize them?
Answer:
Side product formation often arises from competing reaction pathways of the highly reactive metal carbene intermediate.
-
Common Side Reactions:
-
Dimerization: The carbene intermediate can react with itself to form dimers or oligomers. This is more prevalent at higher concentrations of the diazo compound.
-
Solvent Insertion: The carbene can insert into C-H bonds of the solvent.
-
Wolff Rearrangement: Diazo ketones can undergo Wolff rearrangement to form ketenes.
-
-
Mitigation Strategies:
-
Slow Addition: Adding the diazo compound slowly to the reaction mixture containing the catalyst keeps the instantaneous concentration of the carbene low, minimizing dimerization.
-
Inert Solvent: Use a solvent that is less susceptible to C-H insertion, such as dichloromethane or benzene.
-
Catalyst Choice: Some catalysts are more prone to promoting side reactions than others. Screening different catalysts can identify one that favors the desired intramolecular cyclopropanation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the rhodium-catalyzed synthesis of the 3-azabicyclo[3.1.0]hexane ring system?
A1: The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the following key steps[1][9]:
-
Catalyst Activation: The diazo compound reacts with the rhodium(II) catalyst to form a rhodium-carbene intermediate, with the expulsion of nitrogen gas.[1]
-
Carbene Transfer: The electrophilic carbene is then transferred to the alkene moiety within the same molecule (intramolecularly).
-
Cyclopropane Formation: This transfer is typically a concerted, though possibly asynchronous, process where the cyclopropane ring is formed.[8] The stereochemistry of the alkene is retained in the product.[1]
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.
Q2: How do I choose between a rhodium, copper, or cobalt catalyst for my synthesis?
A2: The choice of metal catalyst depends on several factors, including cost, desired stereoselectivity, and substrate compatibility.
-
Rhodium Catalysts: These are often the most effective and versatile catalysts for cyclopropanation, providing high yields and offering a wide range of selectivities depending on the ligand.[1] However, they are also the most expensive.
-
Copper Catalysts: Copper-based catalysts, such as copper(I) triflate or copper(II) acetylacetonate, are a more economical alternative to rhodium.[2] They can be effective for certain substrates but may require higher catalyst loadings or temperatures.
-
Cobalt Catalysts: Cobalt(II) porphyrin complexes have emerged as effective catalysts for metalloradical cyclopropanation, offering a different mechanistic pathway and potentially unique stereoselectivity.[7]
A preliminary screening of these catalyst types is often the best approach to identify the optimal system for your specific substrate.
Q3: Can I perform an asymmetric synthesis to obtain an enantiomerically enriched product?
A3: Yes, asymmetric synthesis of 3-azabicyclo[3.1.0]hexane derivatives is well-established. This is achieved by using a chiral catalyst. The most common approach involves using a chiral dirhodium(II) catalyst, where the carboxylate ligands are derived from chiral carboxylic acids (e.g., N-protected amino acids).[8] These chiral ligands create a chiral environment around the active rhodium center, which directs the cyclopropanation to occur with high enantioselectivity. Alternatively, chiral copper complexes and engineered enzymes have also been successfully used for asymmetric cyclopropanation.[6][10][11]
Q4: What are the key safety precautions when working with diazo compounds?
A4: Diazo compounds are energetic and potentially explosive, especially in concentrated form or upon heating. They should be handled with extreme care in a well-ventilated fume hood.
-
Avoid Heat and Light: Protect diazo compounds from heat, light, and strong acids, which can cause violent decomposition.
-
Use a Blast Shield: It is highly recommended to use a blast shield during the reaction and workup.
-
Small Scale: Whenever possible, generate and use diazo compounds in situ or work on a small scale.
-
Avoid Ground Glass Joints: Do not use ground glass joints, as friction can initiate decomposition.
III. Experimental Protocol: Rhodium-Catalyzed Synthesis
This section provides a general, representative protocol for the synthesis of a 3-azabicyclo[3.1.0]hexane-2,4-dione derivative via intramolecular cyclopropanation. Note: This is a generalized procedure and may require optimization for specific substrates.
Objective: To synthesize a 6,6-disubstituted-3-azabicyclo[3.1.0]hexane-2,4-dione from the corresponding N-alkenyl-2-diazo-malonamide precursor.
Materials:
-
N-alkenyl-2-diazo-malonamide precursor
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Catalyst Addition: To the flask, add dirhodium tetraacetate (1-2 mol%) and anhydrous DCM (to make a ~0.1 M solution with respect to the substrate).
-
Substrate Preparation: In a separate flask, dissolve the N-alkenyl-2-diazo-malonamide precursor in anhydrous DCM.
-
Reaction:
-
Heat or cool the catalyst solution to the desired temperature (e.g., room temperature or 40 °C).
-
Add the solution of the diazo precursor dropwise to the stirred catalyst solution over a period of 1-2 hours using the dropping funnel. The slow addition is crucial to minimize side reactions.
-
Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6,6-disubstituted-3-azabicyclo[3.1.0]hexane-2,4-dione.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sas.rochester.edu [sas.rochester.edu]
- 7. Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of rhodium-catalyzed cyclopropanation/cyclization of allenynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Welcome to the technical support center for the synthesis and scale-up of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this critical synthetic intermediate. We will delve into the causality behind common issues and provide actionable, field-proven solutions.
Synthetic Overview & Key Transformations
The most common and scalable route to this compound involves the condensation of caronic anhydride (cis-3,3-dimethylcyclopropane-1,2-dicarboxylic anhydride) with a suitable nitrogen source, typically ammonia or a surrogate. The primary challenge often lies in the efficient and safe synthesis of the caronic anhydride precursor itself, which is typically formed via the cyclopropanation of an appropriate alkene.
Caption: General Synthetic Workflow for the Target Compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the synthesis, providing both a diagnosis of the root cause and a robust solution.
Q1: My cyclopropanation yield is consistently low and I'm observing numerous side products. What is happening?
A1: Root Cause Analysis & Actionable Solutions
Causality: Low yields in catalytic cyclopropanation are often traced back to the reactivity of the metal-carbene intermediate. This highly reactive species, while effective for the desired alkene addition, can also participate in several competing side reactions, especially under sub-optimal conditions.
-
C-H Insertion: The metal carbene can insert into aliphatic C-H bonds of the solvent or starting material, leading to complex impurities. This is a known pathway for carbene reactions.[1][2]
-
Carbene Dimerization: Two carbene intermediates can react with each other to form undesired symmetrical alkenes (e.g., diethyl maleate and fumarate from ethyl diazoacetate). This is more prevalent at higher concentrations or with slow substrate addition.
-
Catalyst Inactivation: The catalyst, often a rhodium(II) or copper(II) complex, can be poisoned by impurities or degrade under harsh conditions, leading to an incomplete reaction.
Actionable Solutions:
-
Control the Rate of Addition: The diazo compound (carbene precursor) must be added slowly to the reaction mixture containing the alkene and catalyst. This maintains a low steady-state concentration of the reactive carbene, favoring the intermolecular reaction with the alkene over dimerization. A syringe pump is essential for this at lab scale; for pilot scale, a specialized dosing pump is required.
-
Optimize Solvent Choice: Select a solvent with robust C-H bonds that are less susceptible to insertion. Dichloromethane or 1,2-dichloroethane are often preferred over hydrocarbons like hexane.
-
Ensure Reagent Purity: Use freshly distilled alkene and ensure the diazo compound is free from acidic impurities, which can degrade the catalyst.
-
Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes promote side reactions. Perform a catalyst loading study to find the optimal balance between reaction rate and selectivity (typically 0.1-1.0 mol%).
Q2: The final imidation step from caronic anhydride is sluggish and requires very high temperatures, leading to product decomposition. How can I improve this?
A2: Root Cause Analysis & Actionable Solutions
Causality: The direct thermal condensation of an anhydride with an amine source like ammonia or urea proceeds through an intermediate amic acid, which must then dehydrate and cyclize. This cyclization is often the rate-limiting step and requires significant thermal energy to overcome the activation barrier. At scale, inefficient heat transfer can create hot spots, leading to charring and decomposition of the desired product.
Actionable Solutions:
-
Use a Dehydrating Solvent/Agent: Instead of relying solely on thermal energy to drive off water, perform the reaction in a high-boiling solvent (e.g., xylenes, NMP) equipped with a Dean-Stark trap to azeotropically remove water as it forms. This drives the equilibrium toward the imide product at lower temperatures.
-
Alternative Amidation Methods: Consider using chemical dehydrating agents. A newer, efficient protocol uses ammonium persulfate (APS) in DMSO, which can facilitate the synthesis of cyclic imides in high yields without requiring azeotropic removal of water, making it a potentially more scalable process.[3]
-
Catalytic Approaches: While less common for simple imides, acid catalysts can sometimes facilitate the ring-closing dehydration. However, this must be carefully screened as it can also promote side reactions.
-
Process Analytical Technology (PAT): On a larger scale, use in-situ monitoring (e.g., IR spectroscopy) to track the disappearance of the anhydride and amic acid intermediates. This allows for precise determination of the reaction endpoint, preventing prolonged heating that leads to degradation.
Q3: I am concerned about using a diazo compound for the cyclopropanation at pilot scale. What are the primary hazards and viable alternatives?
A3: Root Cause Analysis & Actionable Solutions
Causality: Low molecular weight diazo compounds, particularly diazomethane and to a lesser extent ethyl diazoacetate, are highly energetic and can be explosive.[4] Diazomethane is also a potent toxin and carcinogen.[5] The primary hazards are:
-
Detonation: Can be initiated by shock, friction (e.g., ground-glass joints), light, or contact with certain metals.[6]
-
Toxicity: Severe respiratory irritant with a permissible exposure limit of only 0.2 ppm.[7]
-
Generation Hazard: The precursors to diazo compounds are often potent carcinogens themselves (e.g., N-nitroso compounds).
Actionable Solutions:
-
Implement Flow Chemistry: This is the industry-standard approach for handling highly hazardous reagents at scale. A continuous flow reactor generates the diazo compound in situ and immediately mixes it with the reaction stream. This ensures that only a very small amount of the hazardous material exists at any given moment, dramatically reducing the risk of a large-scale detonation.[4]
-
Use Safer Alternatives: Several reagents have been developed to replace traditional diazo compounds for cyclopropanation.[8]
-
Simmons-Smith Reaction: Uses a carbenoid formed from diiodomethane and a zinc-copper couple. While safer, the reagent is expensive and generates stoichiometric zinc waste.[9]
-
Donor-Acceptor Carbenes: Precursors like phenyliodonium ylides can be safer and convenient alternatives to diazo compounds for forming substituted cyclopropanes, often catalyzed by rhodium or copper.[10]
-
Diazomethane Surrogates: Imidazotetrazines (such as the drug temozolomide) have been repurposed as weighable, non-explosive solids that can generate the necessary reactive species for cyclopropanation under specific conditions.[11]
-
Table 1: Comparison of Cyclopropanation Reagents for Scale-Up
| Reagent System | Key Advantages | Key Disadvantages | Scalability Score (1-5) |
| Ethyl Diazoacetate / Rh₂(OAc)₄ | High efficiency, well-established | Energetic/potentially explosive reagent, requires careful handling | 3 (with flow chemistry) |
| Simmons-Smith (CH₂I₂ / Zn-Cu) | Avoids diazo compounds, stereospecific | High cost, stoichiometric metal waste, sensitive to Zn activation | 2 |
| Furukawa Mod. (CH₂I₂ / Et₂Zn) | Higher yield than classic Simmons-Smith | Diethylzinc is pyrophoric and requires inert atmosphere handling | 2 |
| Imidazotetrazine Surrogate | Solid, non-explosive, safer handling | Requires specific basic conditions, may have limited substrate scope | 4 |
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to monitor the purity of the final this compound product? A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying known and unknown impurities. Gas Chromatography (GC) can also be effective if the compound is thermally stable. For structural confirmation and identification of impurities, LC-MS is invaluable. Finally, ¹H and ¹³C NMR spectroscopy should be used to confirm the structure and ensure no residual solvents are present.
Q: How can I effectively purify the final dione product at a multi-kilogram scale? A: Due to the polar nature of the imide functionality, silica gel chromatography can be challenging and costly at scale. The preferred method is recrystallization.[12] A solvent screen should be performed at the lab scale to identify a suitable system that provides good recovery and high purity. Common solvents to evaluate include ethyl acetate, isopropanol, acetonitrile, or mixtures with heptane. If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure could also be a viable and economical purification strategy.[13]
Q: The synthesis of caronic anhydride involves a stereospecific reaction. How critical is this stereochemistry for the final product? A: The stereochemistry established during the cyclopropanation is critical as it is retained throughout the synthesis. The bicyclic structure of the final product requires a cis relationship between the two carbonyl groups of the original dicarboxylic acid. Therefore, the cyclopropanation must yield the cis-cyclopropane precursor, which is typical for concerted carbene addition reactions to alkenes.[8] Maintaining this stereochemical integrity is paramount for the final product's identity.
Caption: Troubleshooting Logic for Low Cyclopropanation Yield.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 3. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]
- 4. Diazomethane - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. Cyclopropane synthesis [organic-chemistry.org]
- 11. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20130327988A1 - Process for the preparation of imides and derivatives thereof and uses - Google Patents [patents.google.com]
Validation & Comparative
The Latent Potential of a Rigid Scaffold: A Comparative Guide to the Biological Activity of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its Derivatives
Introduction
In the landscape of medicinal chemistry, the discovery and validation of novel molecular scaffolds are critical for the development of new therapeutics. The rigid 3-azabicyclo[3.1.0]hexane core is one such scaffold that has garnered significant attention for its ability to impart conformational constraint on molecules, a desirable property for enhancing binding affinity and selectivity to biological targets. This guide provides an in-depth validation and comparative analysis of the biological activity of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its more biologically active derivatives. While the parent dione primarily serves as a versatile synthetic intermediate, its derivatives have emerged as potent modulators of diverse biological pathways, including viral replication, cancer cell proliferation, and neuro-receptor signaling. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this unique chemical scaffold.
This compound: A Key Synthetic Building Block
This compound is a heterocyclic organic compound characterized by a bicyclic system containing a fused cyclopropane and pyrrolidine-2,4-dione ring. Its chemical and physical properties are well-documented[1]. The primary utility of this molecule in drug discovery lies not in its intrinsic biological activity, but in its role as a key intermediate for the synthesis of more complex and potent pharmaceutical agents[2]. Its rigid structure provides a well-defined three-dimensional framework that can be strategically elaborated to target specific protein binding pockets. A notable example of its application is in the synthesis of Nirmatrelvir (a component of Paxlovid), a potent inhibitor of the SARS-CoV-2 main protease (3CLpro)[3].
Comparative Analysis of Biological Activities of 3-Azabicyclo[3.1.0]hexane Derivatives
The true therapeutic potential of the 3-azabicyclo[3.1.0]hexane scaffold is realized in its derivatives. By modifying the core structure, researchers have developed compounds with significant activity in several key therapeutic areas.
Antiviral Activity: Potent Inhibition of SARS-CoV-2 Main Protease (3CLpro)
The COVID-19 pandemic spurred intensive research into antiviral agents, and derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have emerged as highly effective inhibitors of the SARS-CoV-2 3CL protease (3CLpro), an enzyme essential for viral replication. The incorporation of a modified 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety into the P2 position of protease inhibitors has been a key strategy in the development of potent antivirals like Nirmatrelvir[4][5].
Mechanism of Action: These derivatives act as peptidomimetics, fitting into the active site of the 3CLpro and forming a covalent or non-covalent bond with the catalytic cysteine residue, thereby inhibiting its function and halting the viral replication cycle.
Experimental Data:
| Compound/Derivative | Target | Assay Type | IC50/EC50 | Reference |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | Enzymatic Assay | 3.1 nM | [Pfizer Data] |
| PF-07321332 Analogue 7 | SARS-CoV-2 3CLpro | Enzymatic Assay | 4 nM | [6] |
| Ensitrelvir (S-217622) | SARS-CoV-2 3CLpro | Cell-Based Assay | 0.2 - 0.5 µM | [7] |
Experimental Protocol: In Vitro SARS-CoV-2 3CLpro Enzymatic Assay (FRET-based)
This protocol outlines a common method for quantifying the enzymatic activity of 3CLpro and the inhibitory effects of test compounds using a Förster Resonance Energy Transfer (FRET) peptide substrate[7][8].
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
FRET peptide substrate (e.g., containing Edans as a fluorophore and Dabcyl as a quencher)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds and a known inhibitor (e.g., GC376) as a positive control
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant 3CLpro in assay buffer.
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and controls.
-
-
Assay Setup:
-
Add a defined amount of 3CLpro to each well of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.
-
Pre-incubate the enzyme with the compounds for a specified time (e.g., 60 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore/quencher pair, e.g., 340 nm/490 nm for Edans/Dabcyl).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation.
-
Workflow for SARS-CoV-2 3CLpro FRET Assay:
Caption: Workflow for a FRET-based SARS-CoV-2 3CLpro inhibition assay.
Anticancer Activity
Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have also demonstrated significant antiproliferative activity against various cancer cell lines[9]. The rigid bicyclic structure can be functionalized to interact with specific targets involved in cancer cell growth and survival.
Mechanism of Action: The precise mechanisms are often derivative-specific, but some compounds have been shown to induce apoptosis and perturb the cell cycle[10].
Experimental Data:
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Spiro-fused 3-azabicyclo[3.1.0]hexane 2b | K562 (Human erythroleukemia) | MTS Assay | ~25-27 | [11] |
| Spiro-fused 3-azabicyclo[3.1.0]hexane 2c | K562 (Human erythroleukemia) | MTS Assay | ~25-27 | [11] |
| Spiro-fused 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | Various | MTS Assay | 4.2 - 24.1 | [9] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[12].
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Simplified signaling pathway of μ-opioid receptor activation.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Certain 3-azabicyclo[3.1.0]hexane derivatives have been identified as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[13][14] DPP-IV inhibitors are a class of oral anti-diabetic drugs.
Mechanism of Action: These compounds bind to the active site of DPP-IV, preventing the degradation of incretin hormones like GLP-1 and GIP. This leads to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.
Experimental Protocol: DPP-IV Inhibitor Screening Assay (Fluorometric)
This assay measures the inhibition of DPP-IV activity using a fluorogenic substrate.[15][16][17]
Materials:
-
Recombinant human DPP-IV
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)
-
Test compounds and a known DPP-IV inhibitor (e.g., sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
Add DPP-IV enzyme and test compounds at various concentrations to the wells of a microplate.
-
Incubate for a short period to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control.
-
Determine the IC50 value.
-
Conclusion
While this compound itself is primarily a synthetic scaffold, its derivatives have demonstrated a remarkable breadth of biological activities with significant therapeutic potential. The rigid bicyclic core provides a valuable platform for the design of potent and selective inhibitors of viral proteases, modulators of opioid receptors, and anticancer agents. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the properties of this privileged scaffold in their drug discovery programs. The continued exploration of the chemical space around the 3-azabicyclo[3.1.0]hexane core is likely to yield further novel and impactful therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. rsc.org [rsc.org]
- 3. apicule.com [apicule.com]
- 4. mdpi.com [mdpi.com]
- 5. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2007029086A3 - Derivatives of 3-azabicyclo[3.1.0]hexane as dipeptidyl peptidase-iv inhibitors - Google Patents [patents.google.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Comparative Guide to the Spectroscopic Analysis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione for Structure Confirmation
This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal reasoning behind spectral interpretations, grounded in established principles and compared against closely related chemical structures. Our objective is to provide a self-validating framework for the structural elucidation of this important bicyclic imide.
The unique strained ring system of the 3-azabicyclo[3.1.0]hexane core, combined with the gem-dimethyl substitution, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming successful synthesis and for the quality control of this compound in further applications, including as a building block in the synthesis of antiviral drugs.[1][2]
The Subject Under Investigation: Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's architecture. Below is a diagrammatic representation of this compound, illustrating the atom numbering and key structural features that will be referenced throughout this guide.
Figure 1: Structure of this compound.
Comparative Spectroscopic Analysis: A Multi-faceted Approach
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The strained bicyclic structure and the presence of stereocenters in this compound lead to a complex and informative spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data and Interpretation for this compound
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Signal A | ~8.0 - 9.0 | Broad Singlet | 1H | N-H | The N-H proton of the imide is expected to be deshielded and may exhibit broader signal due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. |
| Signal B | ~2.5 - 2.8 | Doublet | 2H | H-1, H-5 | These methine protons are adjacent to the carbonyl groups and are part of the strained cyclopropane ring, leading to a downfield shift. They are expected to couple with each other. |
| Signal C | ~1.2 - 1.4 | Singlet | 3H | C6-CH₃ (syn) | One of the gem-dimethyl protons, likely the one syn to the five-membered ring, will appear as a singlet. |
| Signal D | ~1.0 - 1.2 | Singlet | 3H | C6-CH₃ (anti) | The other gem-dimethyl proton, anti to the five-membered ring, will be in a slightly different chemical environment and may appear as a distinct singlet. |
Comparative Analysis with a Structural Analog
For comparison, let's consider the reported ¹H NMR data for a related compound, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.[3] Although this analog lacks the dione functionality, the core bicyclic structure is the same. The reported signals for the methyl groups are at δ 1.00 (s, 3H) and 0.98 (s, 3H), which aligns well with our prediction for the gem-dimethyl protons in our target molecule.[3] The protons at C1 and C5 in the reduced analog appear at different chemical shifts due to the absence of the adjacent carbonyls, highlighting the deshielding effect of the C=O groups in our target molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. This technique is particularly useful for identifying carbonyl carbons and quaternary carbons, which are both present in our target molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for the proton spectrum.
-
Acquisition Parameters:
-
Use a standard ¹³C{¹H} pulse sequence (e.g., zgpg30) to obtain a proton-decoupled spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Processing: Process the FID, phase, and baseline correct the spectrum in a manner similar to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| Signal E | ~175 - 185 | C2, C4 (Carbonyls) | The carbonyl carbons of the imide group are expected to appear significantly downfield. |
| Signal F | ~40 - 45 | C1, C5 | These methine carbons are part of the cyclopropane ring and are adjacent to the carbonyl groups. |
| Signal G | ~30 - 35 | C6 | This is a quaternary carbon, part of the strained cyclopropane ring. |
| Signal H | ~20 - 25 | C6-CH₃ | The two methyl carbons are expected to be in a similar chemical environment and may appear as a single peak or two closely spaced peaks. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key functional group is the cyclic imide.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
| Predicted Absorption (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3200 | Medium | N-H Stretch | This absorption is characteristic of the N-H bond in the imide. |
| ~2950-2850 | Medium-Strong | C-H Stretch | These absorptions are due to the stretching of the sp³ C-H bonds in the methyl and methine groups. |
| ~1770 and ~1700 | Strong | C=O Stretch (Asymmetric and Symmetric) | Cyclic imides typically show two distinct carbonyl absorption bands due to symmetric and asymmetric stretching modes.[1] This is a key diagnostic feature. |
| ~1380 | Medium | C-H Bend | This absorption is characteristic of the gem-dimethyl group. |
Comparative Analysis with a Structural Analog
The IR spectrum of the related anhydride, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, would be expected to show two carbonyl peaks at slightly higher wavenumbers (around 1850 and 1780 cm⁻¹) and the absence of the N-H stretching band. This comparison allows for the clear differentiation between the imide and anhydride structures.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data and Interpretation
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 139, corresponding to the molecular formula C₇H₉NO₂.[4]
-
Key Fragmentation Pathways: The bicyclic structure is expected to undergo complex fragmentation. Potential fragmentation patterns include:
-
Loss of a methyl group (-CH₃) to give a fragment at m/z = 124.
-
Loss of CO to give a fragment at m/z = 111.
-
Cleavage of the cyclopropane ring, leading to various smaller fragments.
-
The fragmentation pattern of bicyclic compounds can be complex and may involve rearrangements.[3] A high-resolution mass spectrum would be invaluable to confirm the elemental composition of the molecular ion and key fragments.
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structure confirmation of this compound.
Figure 2: Workflow for Spectroscopic Structure Confirmation.
Conclusion
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. By comparing predicted spectral data with that of known analogous compounds, a high degree of confidence in the structure can be achieved. The key identifiers for this molecule are the characteristic twin carbonyl peaks in the IR spectrum, the unique set of proton and carbon signals in the NMR spectra reflecting the strained bicyclic system, and the correct molecular ion peak in the mass spectrum. This guide provides a robust framework for researchers to approach the spectroscopic analysis of this and related bicyclic imides with scientific rigor and confidence.
References
A Comparative Analysis of the Bioactivity of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Derivatives
The rigid, bicyclic scaffold of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative overview of the bioactivity of its derivatives, drawing upon key findings in antiviral, anticancer, and neurological research. We will delve into the structure-activity relationships (SAR) that govern their therapeutic potential and present supporting experimental data to offer a comprehensive resource for researchers and drug development professionals.
The Core Scaffold: A Foundation for Diverse Bioactivity
The unsubstituted this compound itself exhibits a notable lack of significant biological activity.[1] Its true potential is unlocked through the strategic addition of substituents, which allows for the fine-tuning of its interaction with specific enzymatic pockets or receptor binding sites.[1] The rigid nature of the bicyclic system provides a constrained conformation, which can lead to higher binding affinities and improved selectivity compared to more flexible acyclic or monocyclic analogs.
Antiviral Activity: A Key Component in the Fight Against SARS-CoV-2
The most prominent recent application of this scaffold is in the development of antiviral agents, particularly against SARS-CoV-2. The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a crucial component of Nirmatrelvir (PF-07321332) , an orally active inhibitor of the SARS-CoV-2 3C-like (3CL) protease, a critical enzyme for viral replication.[2][3]
While the dione version of the core structure is the focus of this guide, it's important to note that in Nirmatrelvir, the dione is reduced to a hexane. However, the fundamental bicyclic structure remains. Studies on related analogs have demonstrated the importance of this bicyclic residue in the P2 position for potent Mpro inhibition. For instance, a derivative incorporating the dimethyl-3-azabicyclo[3.1.0]hexanyl residue showed excellent inhibitory potency with an IC50 of 0.0217 µM against the SARS-CoV-2 main protease.[4]
Experimental Protocol: SARS-CoV-2 Main Protease (Mpro) Inhibition Assay
A common method to assess the inhibitory activity of these compounds against SARS-CoV-2 Mpro is a fluorescence resonance energy transfer (FRET)-based assay.
Step-by-Step Methodology:
-
Recombinant Enzyme: Express and purify recombinant SARS-CoV-2 Mpro.
-
Fluorescent Substrate: Utilize a synthetic peptide substrate containing a fluorophore and a quencher, separated by a cleavage site recognized by Mpro.
-
Assay Execution:
-
Incubate the recombinant Mpro with varying concentrations of the test compound (derivatives of this compound).
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.
-
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Anticancer Activity: Induction of Apoptosis in Cancer Cell Lines
Derivatives of the 3-azabicyclo[3.1.0]hexane framework have demonstrated significant antitumor properties.[1] The introduction of specific substituents, such as a 4-hydroxyphenyl group, can confer potent antiproliferative activity against a range of cancer cell lines.
Comparative Antiproliferative Activity
| Derivative | Cancer Cell Line | IC50 (µM) |
| Substituted 3-azabicyclo[3.1.0]hexane derivatives | Human Erythroleukemia (K562) | 4.2 - 24.1[1][5] |
| Cervical Carcinoma (HeLa) | 4.2 - 24.1[1][5] | |
| Mouse Colon Carcinoma (CT26) | 4.2 - 24.1[1][5] |
The mechanism of action for these compounds appears to involve the induction of apoptosis. Treatment of HeLa and CT26 cell lines with active derivatives led to a significant increase in both early and late apoptotic cells.[1]
Experimental Protocol: Cell Viability and Apoptosis Assays
MTT Assay for Cell Viability:
-
Cell Culture: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 1415719-52-6 | Benchchem [benchchem.com]
- 2. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comprehensive Literature Review of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is an ongoing endeavor in the scientific community. In this context, the rigid bicyclic structure of 3-azabicyclo[3.1.0]hexane-2,4-dione has emerged as a privileged scaffold in medicinal chemistry, offering a unique three-dimensional framework for the design of potent and selective modulators of various biological targets. This guide provides an in-depth literature review of a key derivative, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, and its analogs, comparing their synthesis, biological activities, and performance against other alternatives, supported by experimental data.
The significance of this compound has been recently highlighted by its use as an intermediate in the synthesis of Pfizer's oral antiviral drug, Paxlovid, for the treatment of COVID-19.[1][2][3] This underscores the importance of this scaffold in the development of clinically relevant pharmaceuticals. This guide will delve into the broader therapeutic potential of this class of compounds, exploring their utility as antitumor agents, enzyme inhibitors, and receptor modulators.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved from caronic anhydride.[4] The following protocol outlines a general procedure based on literature precedents.
Experimental Protocol: Synthesis from Caronic Anhydride
-
Ammonolysis of Caronic Anhydride:
-
Charge a pressure-resistant reactor with caronic anhydride (1 equivalent).
-
Introduce ammonia gas into the reactor (the molar ratio of caronic anhydride to ammonia should be optimized).[4]
-
The reaction is typically carried out in a suitable solvent or neat.
-
Heat the mixture to the desired temperature and maintain pressure for a specified time to facilitate the formation of the corresponding imide.
-
-
Alternative Two-Step Imide Formation:
-
Alternatively, the imide can be formed in a two-step process. First, react caronic anhydride with an ammonia source (e.g., ammonium hydroxide) in a suitable solvent at room temperature to form the amic acid intermediate.
-
Next, cyclize the amic acid to the imide by heating, often with a dehydrating agent.
-
-
Purification:
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Purify the this compound by recrystallization from an appropriate solvent system to yield the final product.
-
Caption: Synthesis of this compound.
Comparative Biological Activities and Performance
The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold has been explored for a variety of biological activities. This section compares the performance of derivatives of this scaffold, including those of this compound, in different therapeutic areas.
Antitumor Activity and USP7 Inhibition
Recent research has unveiled the potential of this compound derivatives as potent antitumor agents. Studies have reported that these derivatives exhibit IC50 values in the range of 4-20 μM against various cancer cell lines.[4] Furthermore, a derivative of this compound has been identified as a highly potent inhibitor of Ubiquitin-Specific Protease 7 (USP7) with an IC50 value of less than 0.01 μM. USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cancer progression, making it an attractive target for cancer therapy.
Table 1: Antitumor and USP7 Inhibitory Activity of this compound Derivatives
| Compound Class | Target | Potency | Reference |
| This compound derivatives | Various Cancer Cell Lines | IC50: 4-20 μM | [4] |
| 3-((7-(...)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) | USP7 | IC50: < 0.01 μM |
The remarkable potency of the USP7 inhibitor highlights the potential of the this compound scaffold in developing targeted cancer therapies.
Aromatase Inhibition: A Comparative Analysis
The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold has been investigated as a replacement for the piperidine-2,6-dione ring in aminoglutethimide, a known aromatase inhibitor used in the treatment of hormone-dependent breast cancer. Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis.
A comparative study of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione analogs revealed them to be highly potent and selective aromatase inhibitors. Notably, the N-butyl and N-pentyl substituted analogs were approximately 100 times more potent than aminoglutethimide.
Table 2: Comparative Aromatase Inhibitory Activity
| Compound | Ki (μM) |
| Aminoglutethimide | 1.8 |
| 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | 1.2 |
| 1-(4-aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 0.015 |
| 1-(4-aminophenyl)-3-pentyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 0.02 |
These findings demonstrate the superiority of the 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold over the piperidine-2,6-dione ring of aminoglutethimide for aromatase inhibition. The interaction of these inhibitors with the aromatase enzyme was confirmed to be through a Type II difference spectrum, indicating direct binding to the heme iron of the cytochrome P450 enzyme.
Caption: Aromatase inhibitor signaling pathway.
Experimental Protocol: Aromatase Activity Assay (Fluorometric)
This protocol is based on commercially available kits and literature procedures for measuring aromatase activity.[2][5]
-
Reagent Preparation: Prepare all reagents, including assay buffer, a highly selective aromatase inhibitor (e.g., letrozole) as a positive control, and the fluorogenic substrate according to the manufacturer's instructions.
-
Sample Preparation: Prepare the test compounds (e.g., this compound derivatives) at various concentrations. The biological sample can be human placental microsomes or recombinant aromatase.
-
Reaction Setup: In a 96-well plate, add the biological sample, assay buffer, and either the test compound or the positive control. Include wells with and without the inhibitor to determine aromatase-specific activity.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate and NADP+ mixture to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C.
-
Data Analysis: Calculate the rate of reaction (fluorescence units per minute). The aromatase-specific activity is the difference between the rates in the absence and presence of the selective inhibitor. Determine the IC50 or Ki values for the test compounds by plotting the percent inhibition against the compound concentration.
µ-Opioid Receptor Modulation
The conformationally constrained 3-azabicyclo[3.1.0]hexane core has also been explored for its potential as a novel achiral µ-opioid receptor ligand for the treatment of conditions like pruritus.[6] Structure-activity relationship (SAR) studies have highlighted that modifications to this scaffold can lead to compounds with picomolar binding affinity and high selectivity for the µ-receptor over δ and κ subtypes.[6]
Experimental Protocol: µ-Opioid Receptor Binding Assay
This protocol outlines a general procedure for a radioligand displacement binding assay.[7]
-
Membrane Preparation: Prepare membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells) or from rat brain tissue.
-
Reagents:
-
Radioligand: A selective µ-opioid agonist such as [³H]DAMGO.
-
Test Compounds: The 3-azabicyclo[3.1.0]hexane derivatives to be tested.
-
Non-specific Binding Control: A high concentration of an unlabeled µ-opioid ligand like naloxone.
-
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding control in a suitable assay buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Anticonvulsant Potential
While direct evidence for the anticonvulsant activity of this compound is not prominent in the reviewed literature, related bicyclic and dione-containing structures have shown promise as anticonvulsant agents. For instance, 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) has demonstrated potent anticonvulsant properties. This suggests that the 3-azabicyclo[3.1.0]hexane scaffold warrants further investigation in this therapeutic area.
Caption: Workflow for anticonvulsant drug screening.
Conclusion
The this compound scaffold and its analogs represent a versatile and highly promising class of compounds in drug discovery. Their rigid, three-dimensional structure provides a unique platform for the design of potent and selective inhibitors and modulators of a diverse range of biological targets. The exceptional potency of its derivatives as USP7 and aromatase inhibitors, coupled with the established role of the parent scaffold in µ-opioid receptor modulation, underscores the significant therapeutic potential of this chemical class. The recent application of this compound as a key intermediate in the synthesis of Paxlovid further solidifies its importance in modern medicinal chemistry. Future research focusing on the synthesis and biological evaluation of a broader range of derivatives of this scaffold is warranted and holds the promise of delivering novel and effective therapeutic agents for a variety of diseases.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. zanchenglife.com [zanchenglife.com]
- 3. Paxlovid: Spring of Caronic Anhydride - www.pharmasources.com [pharmasources.com]
- 4. Buy 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) [smolecule.com]
- 5. 3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | 1415719-52-6 | Benchchem [benchchem.com]
- 6. Design and synthesis of highly potent and specific ABHD6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof - Google Patents [patents.google.com]
Performance Analysis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione in Diverse Assay Systems: A Comparative Guide
In the landscape of modern drug discovery, the careful selection and characterization of molecular scaffolds are paramount to the successful development of novel therapeutics. This guide provides an in-depth technical analysis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a pivotal heterocyclic compound. While primarily recognized as a key building block in the synthesis of the potent antiviral agent Nirmatrelvir, the intrinsic biological and metabolic properties of this scaffold warrant a thorough investigation across various assay systems.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will explore the performance of this compound in critical assays, offering a comparative perspective against alternative chemical moieties. The insights provided herein are grounded in established scientific principles and supported by experimental data, aiming to empower informed decisions in medicinal chemistry and preclinical research.
Introduction to the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane Scaffold
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core is a rigid, bicyclic structure that has gained significant attention in medicinal chemistry. Its constrained conformation can provide a favorable entropic contribution to binding affinity when incorporated into a larger molecule. The dione functional groups offer sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
The most prominent application of this scaffold is in the structure of Nirmatrelvir (a component of Paxlovid), an inhibitor of the SARS-CoV-2 main protease (Mpro). In Nirmatrelvir, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety serves as the P2 component, fitting into the S2 pocket of the protease and contributing to the overall binding and inhibitory activity.[1] This established role underscores the importance of understanding the standalone characteristics of the this compound precursor.
Performance in Key Assay Systems
While direct experimental data for this compound is limited in publicly available literature, its structural significance within Nirmatrelvir allows for a logical inference of its potential performance and relevance in several key assay systems.
Antiviral Activity Assays
Given its central role in a successful antiviral therapeutic, the evaluation of the this compound scaffold in antiviral assays is of primary interest. While the standalone dione is not expected to exhibit the high potency of a fully elaborated drug like Nirmatrelvir, these assays can reveal any intrinsic, albeit weaker, antiviral properties and serve as a baseline for structure-activity relationship (SAR) studies.
Table 1: Antiviral Activity of Nirmatrelvir (Containing the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold)
| Compound | Target | Assay System | IC50 / EC50 | Reference |
| Nirmatrelvir | SARS-CoV-2 Mpro | Biochemical Assay | IC50: 19.2 nM | [2] |
| Nirmatrelvir | SARS-CoV-2 | Vero E6 cells | EC50: 74.5 nM (with MDR1 inhibitor) | [3] |
| Nirmatrelvir | SARS-CoV-2 Variants (Omicron, Delta, etc.) | Cell-based Assays | EC50: 32.6 to 280 nM | [3] |
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol outlines a typical fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the SARS-CoV-2 main protease.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Test compound (this compound) and positive control (Nirmatrelvir)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound and positive control in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate.
-
Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
Calculate the initial reaction rates and plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Causality Behind Experimental Choices: The FRET-based assay is a robust and high-throughput method for measuring protease activity. The choice of a specific FRET substrate is critical and should ideally mimic the natural cleavage site of the Mpro. The inclusion of DTT is to maintain the cysteine protease in its active, reduced state.
Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assays
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. Studies on Nirmatrelvir have revealed that the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is susceptible to oxidation by cytochrome P450 enzymes, particularly CYP3A4.[1] Therefore, evaluating the parent dione in CYP inhibition assays is crucial.
Table 2: CYP3A4 Inhibition Data for Relevant Compounds
| Compound | Assay System | IC50 | Reference |
| Nirmatrelvir | Human Liver Microsomes | Time-dependent inhibition | [2] |
| Ritonavir (CYP3A4 inhibitor) | Human Liver Microsomes | Potent inhibitor | [4] |
Experimental Protocol: CYP3A4 Inhibition Assay (Fluorescent Probe-based)
This protocol describes a common in vitro assay to determine the IC50 of a test compound for CYP3A4 using a fluorescent probe substrate.
-
Reagents and Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC)
-
NADPH regenerating system
-
Test compound and positive control (e.g., Ketoconazole)
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, combine HLMs, the test compound/control, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP3A4 substrate (BFC) and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the metabolized product (Excitation: 409 nm, Emission: 530 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
Logical Workflow for CYP Inhibition Assay
Caption: Workflow for a CYP3A4 inhibition assay.
Cytotoxicity Assays
Assessing the potential for a compound to cause cellular toxicity is a fundamental step in drug development. While Nirmatrelvir has been shown to have low cytotoxicity at its effective concentrations, it is important to characterize the toxicity profile of its core components.[5]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Reagents and Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Cell culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
Test compound
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).
-
Antioxidant Activity Assays
Some bicyclic imide structures have been reported to possess antioxidant properties.[6] Although not the primary expected activity, evaluating the antioxidant potential of this compound can provide a more complete pharmacological profile.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
-
Reagents and Materials:
-
DPPH solution in methanol
-
Test compound and positive control (e.g., Ascorbic acid)
-
Methanol
-
96-well plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in methanol.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
Comparative Analysis with Alternative Scaffolds
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a key P2 substituent in protease inhibitors like Nirmatrelvir and the earlier Hepatitis C virus (HCV) inhibitor Boceprevir. The choice of the P2 group is critical for achieving high potency and good pharmacokinetic properties.
Table 3: Comparison of P2 Scaffolds in Protease Inhibitors
| P2 Scaffold | Example Drug | Target | Key Features | Reference |
| 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Nirmatrelvir, Boceprevir | SARS-CoV-2 Mpro, HCV NS3/4A | Rigid, constrained structure; gem-dimethyl group for steric interactions. | [7] |
| (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | Investigational HCV inhibitors | HCV NS3/4A | Spirocyclic dithiane as an alternative to the cyclopropyl proline. | [7] |
| (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxy | Telaprevir | HCV NS3/4A | Bicyclic proline mimetic. | [8] |
The development of alternatives to the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane scaffold, such as the dithiane-based substituent, has been driven by the need to improve pharmacokinetic properties and explore different binding interactions within the protease active site.[7]
Signaling Pathway of Protease Inhibition
Caption: Mechanism of action of protease inhibitors.
Conclusion
This compound is a molecule of significant interest due to its integral role in the structure of the highly successful antiviral drug, Nirmatrelvir. While direct performance data for the isolated dione is not extensively available, a comprehensive evaluation in antiviral, metabolic stability (CYP inhibition), cytotoxicity, and antioxidant assays is strongly justified for any research program utilizing this scaffold.
The provided experimental protocols offer a robust framework for such an evaluation. The comparative analysis with alternative P2 scaffolds highlights the ongoing innovation in protease inhibitor design. For researchers and drug development professionals, a thorough understanding of the properties of this and related scaffolds is essential for the rational design of the next generation of therapeutics.
References
- 1. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
- 2. New Perspectives on Antimicrobial Agents: Molnupiravir and Nirmatrelvir/Ritonavir for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Towards the second generation of Boceprevir: Dithianes as an alternative P2 substituent for 2,2-dimethyl cycloproyl proline in HCV NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SARS-CoV‑2 Main Protease Inhibitors Containing 5‑Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: An Essential Building Block in Medicinal Chemistry
The bicyclic scaffold, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, represents a critical structural motif in the development of novel therapeutics. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly sought after in the design of enzyme inhibitors and receptor modulators. This guide offers a comprehensive comparative analysis of the most pertinent synthetic routes to this valuable compound, providing researchers, chemists, and drug development professionals with the detailed experimental data and mechanistic insights required for informed decision-making in synthetic strategy.
Introduction: The Significance of the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane Core
The 3-azabicyclo[3.1.0]hexane framework is a recurring feature in a multitude of biologically active molecules. The gem-dimethyl substitution at the 6-position not only introduces a degree of lipophilicity but also locks the cyclopropane ring, influencing the overall shape and vectoral presentation of functional groups. This specific dione derivative is a key intermediate in the synthesis of more complex molecules, including potent antiviral agents. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance in the pharmaceutical industry. This guide will focus on two prominent synthetic pathways: a classical approach commencing from caronic anhydride and a modern, transition-metal-catalyzed intramolecular cyclopropanation.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multifactorial decision, balancing yield, step economy, reagent availability and cost, and, critically, safety and scalability. The two routes detailed below offer distinct advantages and present different challenges.
| Parameter | Route 1: From Caronic Anhydride | Route 2: Ru(II)-Catalyzed Intramolecular Cyclopropanation |
| Starting Material | Caronic anhydride or its precursors | 3-Methyl-2-butenol |
| Overall Yield | ~95% (from caronic anhydride) | ~28% (over 7 steps) |
| Number of Steps | 1 (from caronic anhydride) | 7 |
| Key Reagents | Ammonium hydroxide, Toluene, Acetic anhydride | Bromoacetyl bromide, N,N'-Bis(p-toluenesulfonyl)hydrazine, Ru(II) catalyst, Phthalimide, Hydrazine, Dichlorosulfoxide, LiAlH₄ |
| Key Intermediate | None (direct synthesis) | α-diazoacetate |
| Scalability | High; demonstrated at kilogram scale. | Challenging due to the use of diazomethane; requires specialized equipment for safe handling at scale. |
| Safety Concerns | Standard handling of organic solvents and reagents. | Generation and handling of diazomethane, a toxic and explosive intermediate. |
Route 1: Synthesis from Caronic Anhydride
This classical and robust approach provides a direct and high-yielding pathway to the target dione. The readily available starting material, caronic anhydride, can be efficiently synthesized from inexpensive precursors like methyl isobutenyl ketone.
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot reaction. Initially, 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid is dehydrated using acetic anhydride to form the cyclic caronic anhydride. Subsequently, the introduction of ammonium hydroxide opens the anhydride ring to form an amide-acid intermediate, which upon heating, undergoes intramolecular cyclization via dehydration to yield the desired imide, this compound. The use of a Dean-Stark apparatus or azeotropic distillation is crucial for driving the equilibrium towards the product by removing water.
Experimental Protocol
Preparation of Imide from 3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid via Caronic Anhydride [1]
-
A slurry of 50 grams of cis/trans-3,3-dimethyl-1,2-cyclopropane dicarboxylic acid in 75 mL of toluene is prepared in a reaction flask.
-
To this slurry, 60 mL of acetic anhydride is added, followed by 0.5 mL of concentrated sulfuric acid.
-
The mixture is heated to form the caronic anhydride in situ.
-
The reaction mixture containing the cis-caronic anhydride is then treated with ammonium hydroxide, leading to the formation of a ring-opened intermediate.
-
The mixture is heated, and water is collected by distillation at atmospheric pressure for 2 hours.
-
The reaction temperature is then raised to 155 °C and stirred for an additional 22 hours.
-
After cooling, n-butyl acetate is added, and azeotropic distillation is performed to remove water.
-
The product is crystallized by the addition of n-heptane, filtered, washed, and dried to yield this compound as an off-white solid.
Yield: 90-95%[1].
Workflow Diagram
Caption: One-pot synthesis from dicarboxylic acid.
Route 2: Ru(II)-Catalyzed Intramolecular Cyclopropanation
This modern approach utilizes a transition-metal catalyst to construct the bicyclic system in a multi-step sequence. While longer, it starts from a simple, inexpensive alkene and offers a different strategic approach to the target scaffold. This route, however, leads to the reduced form, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, which would require a subsequent oxidation step to yield the desired dione. The overall yield for the formation of the hexane is reported to be 28% over seven steps[2].
Mechanistic Rationale
The key step in this synthesis is the Ru(II)-catalyzed intramolecular cyclopropanation of an α-diazoacetate. The ruthenium catalyst forms a metal-carbene intermediate with the diazo compound, which then undergoes an intramolecular C-H insertion reaction with the neighboring alkene to form the cyclopropane ring. The synthesis begins with the esterification of 3-methyl-2-butenol, followed by the formation of the crucial α-diazoacetate intermediate. A Gabriel synthesis is then employed to introduce the nitrogen atom, which is subsequently cyclized to a lactam before the final reduction to the 3-azabicyclo[3.1.0]hexane.
Experimental Protocol
Seven-Step Synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane [2]
-
Bromoacetate Formation: 3-methyl-2-butenol is reacted with bromoacetyl bromide in the presence of sodium bicarbonate to yield the corresponding bromoacetate (97% yield).
-
α-Diazoacetate Formation: The bromoacetate is treated with N,N'-Bis(p-toluenesulfonyl)hydrazine in anhydrous THF to produce the α-diazoacetate. This intermediate is unstable and used immediately in the next step.
-
Intramolecular Cyclopropanation: The α-diazoacetate undergoes Ru(II)-catalyzed intramolecular cyclopropanation using a chiral Ru(II)-(S)-(Ph-pheox) catalyst to form the cyclopropyl lactone.
-
Gabriel Synthesis: The cyclopropyl lactone is reacted with phthalimide.
-
Amine Formation: The phthalimide protecting group is removed by hydrolysis with hydrochloric acid to generate the amine hydrochloride (81% yield over two steps).
-
Lactam Formation: The amine undergoes intramolecular cyclization with dichlorosulfoxide to form the lactam (70% yield).
-
Reduction to Amine: The lactam is reduced using lithium aluminum hydride to afford the final product, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (80% yield).
Workflow Diagram
Caption: Multi-step synthesis via Ru(II)-catalyzed cyclopropanation.
Safety and Scalability Considerations
Route 1 (Caronic Anhydride): This route is generally considered more amenable to large-scale production. The reagents are relatively inexpensive and the procedure, while requiring high temperatures, does not involve exceptionally hazardous intermediates. The process has been described in patents for kilogram-scale synthesis, indicating its industrial applicability[1].
Route 2 (Ru(II)-Catalyzed): The primary safety concern with this route is the in situ generation and use of an α-diazoacetate. Diazo compounds are known to be explosive and toxic[3]. While the reported procedure uses the intermediate immediately, scaling up this reaction requires stringent safety protocols and specialized equipment, such as continuous flow reactors, to minimize the accumulation of the hazardous diazo species[4][5]. The use of a precious metal catalyst (Ruthenium) also adds to the cost, although catalyst loading is typically low.
Conclusion and Future Perspectives
Both synthetic routes offer viable pathways to the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane core structure. The choice between them will largely depend on the specific requirements of the research or manufacturing campaign.
For large-scale, cost-effective production of This compound , the Caronic Anhydride route is demonstrably superior due to its high yield, single-step conversion from the anhydride, and proven scalability.
The Ru(II)-Catalyzed Intramolecular Cyclopropanation route , while lower yielding and more complex, provides a modern and elegant solution for accessing the reduced 6,6-dimethyl-3-azabicyclo[3.1.0]hexane . This may be advantageous if the hexane itself is the desired target. However, the inherent safety risks associated with the diazo intermediate necessitate careful consideration and investment in appropriate technologies for safe scale-up.
Future research may focus on developing catalytic, enantioselective versions of the caronic anhydride route or identifying safer, more stable carbene precursors for the cyclopropanation reaction to enhance the appeal of the catalytic approach for industrial applications.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Scientist’s Guide to Assessing the Cross-Reactivity of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione in Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the biological specificity of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. We will delve into the structural rationale for potential cross-reactivity, compare it with alternative chemical scaffolds, and provide detailed, field-proven protocols for empirically determining its selectivity profile.
Introduction: The Significance of a Common Scaffold
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety is a rigid, bicyclic scaffold that has garnered significant attention in medicinal chemistry. It serves as a crucial building block in several potent therapeutic agents, most notably antiviral protease inhibitors such as Boceprevir and Nirmatrelvir (a component of Paxlovid).[1][2] Its conformational rigidity can be advantageous, pre-organizing substituents into a bioactive conformation and potentially improving binding affinity for the intended target.
However, the very features that make a scaffold attractive can also introduce liabilities. The embedded succinimide (pyrrolidine-2,5-dione) ring system within this compound presents a potential for off-target interactions.[3] Understanding and quantifying this potential for cross-reactivity is not merely an academic exercise; it is a critical step in drug development to mitigate risks of toxicity, misleading structure-activity relationship (SAR) data, and clinical failure.[4] This guide offers a systematic approach to proactively assess these risks.
Deconstructing the Molecule: Structural Rationale for Cross-Reactivity
A molecule's structure dictates its function and its potential for unintended interactions. The this compound scaffold possesses two key features that warrant careful consideration.
-
The 3-Azabicyclo[3.1.0]hexane Core: This rigid framework is found in a variety of biologically active compounds. Derivatives have been shown to interact with a wide range of protein classes, including G-protein coupled receptors (GPCRs) like opioid receptors, and ion channels, such as T-type calcium channels.[5][6][7] This history suggests that the core scaffold may have inherent affinity for these protein families, making them a logical starting point for off-target screening.
-
The Succinimide-like Moiety: The dione functionality creates a succinimide-like ring, a well-known pharmacophore but also a potential source of reactivity. Succinimide derivatives themselves exhibit a broad spectrum of biological activities, including anticonvulsant and antioxidant properties.[3][8] More critically, the chemistry of related N-hydroxysuccinimide (NHS) esters is known to involve side reactions with the nucleophilic side chains of amino acids beyond primary amines, such as serine, threonine, and tyrosine.[9][10] While the dione in our topic compound is not an activated ester, its electrophilic carbonyl carbons could still participate in unwanted interactions with nucleophilic residues in the binding sites of off-target proteins.
A Comparative Analysis: Alternative Scaffolds
To understand the unique properties of this compound, it is useful to compare it with alternative scaffolds that share some, but not all, of its structural features.
| Scaffold | Structure | Key Features & Rationale for Comparison |
| Topic Compound: this compound | Rigid bicyclic core fused to a succinimide-like ring. The rigidity may enhance on-target affinity but could limit adaptability, while the imide presents reactivity questions. | |
| Alternative 1: Ethosuximide | A simple, flexible succinimide. This allows for the isolation of the succinimide ring's contribution to off-target effects, separate from the influence of the rigid bicyclic core. | |
| Alternative 2: N-Benzylpiperidine | A common, conformationally flexible heterocyclic scaffold lacking the succinimide moiety. This serves as a control to assess the baseline cross-reactivity of a simple heterocyclic amine core. |
An Experimental Blueprint for Assessing Specificity
A multi-tiered approach, moving from broad, cost-effective screening to detailed, mechanistic studies, provides the most comprehensive understanding of a compound's selectivity profile.
Tier 1: Broad Off-Target Panel Screening
The most efficient first step is to screen the compound against a commercially available panel of known safety targets.[11] These panels typically include a wide range of receptors, channels, transporters, and enzymes implicated in adverse drug reactions.
Causality of Experimental Choice: This approach leverages high-throughput binding assays to quickly identify potential "red flags." A positive hit in this screen does not confirm functional activity but provides a crucial roadmap for directing more focused, resource-intensive follow-up studies. It is a cost-effective way to triage compounds early in the discovery pipeline.[12]
Tier 2: Quantitative Analysis with Competitive Binding Assays
For any "hits" identified in Tier 1, or for targets suspected based on structural analogy (e.g., opioid receptors), a quantitative competitive binding assay is essential to determine the compound's affinity (Kᵢ).
Principle of the Assay: This method measures the ability of an unlabeled test compound (our topic compound) to displace a labeled ligand (typically radiolabeled or fluorescent) from its target protein.[13][14] The resulting concentration-response curve allows for the calculation of the IC₅₀, which can then be converted to the binding affinity constant, Kᵢ.
References
- 1. Synthesis and Application of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. mdpi.com [mdpi.com]
- 6. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
This guide provides essential safety and logistical information for the proper disposal of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS No. 194421-56-2). As drug development professionals and researchers, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all chemical reagents. This document offers a procedural framework grounded in established safety protocols and regulatory compliance, ensuring that the entire lifecycle of this compound within your laboratory is handled with the utmost care.
Core Principle: Acknowledging the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. The causality behind the stringent disposal requirements for this compound stems from its known hazards and, equally important, its incompletely characterized toxicological profile.
A Safety Data Sheet (SDS) review reveals that while the compound is classified as harmful if swallowed, a crucial piece of information is that its comprehensive chemical, physical, and toxicological properties have not been fully investigated[1][2]. This lack of exhaustive data necessitates a conservative approach. We must operate under the precautionary principle, treating the substance as potentially hazardous to both human health and the environment. Therefore, under no circumstances should this compound or its containers be disposed of via standard laboratory drains or municipal trash[1][3].
Table 1: Key Chemical and Hazard Data
| Property | Value / Information | Source |
|---|---|---|
| Molecular Formula | C₇H₉NO₂ | [1][4][5] |
| Molecular Weight | ~139.15 g/mol | [1][4][5] |
| Primary Hazard | Harmful if swallowed. May cause respiratory irritation. | [1][2] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | [1] |
| Hazardous Decomposition | Combustion may produce carbon oxides and nitrogen oxides (NOx). | [1] |
| Toxicological Data | Not thoroughly investigated. |[1] |
The only scientifically and legally defensible method for the disposal of this compound is through a licensed and certified professional waste disposal service[1]. These services are equipped to handle and process chemical waste in accordance with strict federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][7].
Operational Protocol for Disposal
This section provides a step-by-step methodology for the safe segregation, containment, and preparation of this compound for professional disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing appropriate PPE as stipulated by safety data sheets and good laboratory practice.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are compatible with the substance.
-
Body Protection: Wear a lab coat and ensure exposed skin is covered[2].
-
Respiratory Protection: If handling fine powders or creating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][2].
Step 2: Waste Segregation and Containerization
The foundation of a trustworthy disposal system is meticulous segregation. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions.
-
Obtain a Designated Waste Container: Use a container that is in good condition, compatible with the chemical, and has a secure, sealable lid. The container must be clearly designated for this specific waste stream.
-
Segregate the Waste: Collect only this compound and materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) in this container.
-
Avoid Incompatibles: Crucially, do not mix this waste with acids, acid chlorides, acid anhydrides, or oxidizing agents[1].
-
Contaminated Packaging: Dispose of the original product container and any contaminated packaging as you would the unused product itself[1].
Step 3: Proper Labeling and Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Label: The container must be labeled with the words "Hazardous Waste"[7].
-
Identify Contents: Clearly write the full chemical name, "this compound," and its CAS number, "194421-56-2." Do not use abbreviations or chemical formulas[7].
-
Store Safely: Keep the sealed container in a designated satellite accumulation area within the lab, away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated[2][7].
Step 4: Arranging for Professional Disposal
-
Contact EHS: Follow your institution's protocol for chemical waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office[7].
-
Provide Documentation: Be prepared to provide the EHS office with all necessary information about the waste stream.
-
Recommended Disposal Method: The standard and recommended method of disposal for this type of organic chemical waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[1].
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is critical.
-
Ensure Safety: Evacuate personnel from the immediate area and ensure adequate ventilation[1].
-
Don PPE: Wear the appropriate PPE as detailed in Step 1 of the disposal protocol.
-
Containment: Prevent the spill from spreading or entering any drains[1].
-
Clean-up: For a solid spill, carefully sweep or scoop up the material to avoid creating dust. Place the collected material into your designated hazardous waste container[1].
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials (absorbent pads, wipes, etc.) must also be disposed of as hazardous waste.
Disposal Workflow Diagram
References
Navigating the Safe Handling of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Guide for Laboratory Professionals
For the innovative researcher, the integrity of your work and your personal safety are paramount. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and safety protocols for handling 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. As a compound with a developing toxicological profile, a cautious and well-informed approach is critical to mitigating potential risks in the laboratory.
Understanding the Hazard Landscape
This compound is a chemical compound for which the full toxicological properties have not been exhaustively investigated[1]. However, available safety data sheets (SDS) indicate several potential hazards that necessitate stringent safety measures. The primary concerns associated with this compound include skin irritation, serious eye irritation, and possible respiratory irritation[1][2][3]. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Summary of Identified Hazards
| Hazard Type | Description | Primary Exposure Route |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[2] | Dermal |
| Serious Eye Irritation | Can lead to significant eye discomfort, redness, and potential damage.[2] | Ocular |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1] | Inhalation |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to create a robust barrier against the potential hazards of this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Area | Recommended PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133, EN166[3] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Consult glove manufacturer's compatibility data. | Prevents skin contact and potential irritation. |
| Body | Laboratory coat or chemical-resistant apron. | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory | NIOSH-approved particulate respirator (e.g., N95) or higher. | NIOSH (US) or CEN (EU) approved.[1] | Minimizes the risk of inhaling dust or aerosols, especially when handling the solid form or creating solutions. |
Step-by-Step Guide to Safe Handling and PPE Usage
Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Workflow for Safe Chemical Handling
Caption: A workflow diagram illustrating the key stages of safe handling, from preparation to PPE doffing.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.[1][3] |
| Eye Contact | Rinse eyes thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately. Never give anything by mouth to an unconscious person.[1] |
Disposal Plan: A Commitment to Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling workflow.
Waste Segregation and Disposal:
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's environmental health and safety (EHS) department for specific guidelines and to arrange for disposal by a licensed professional waste disposal service.[1]
-
Contaminated PPE: All disposable PPE, such as gloves and respirator cartridges, that has come into contact with the chemical should be considered contaminated waste. This should be collected in a separate, clearly labeled waste bag and disposed of according to your institution's hazardous waste procedures.
-
Contaminated Labware: Reusable labware should be decontaminated thoroughly using an appropriate solvent and cleaning procedure before being returned to general use.
Conclusion: Fostering a Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you can confidently advance your research while upholding the highest standards of safety for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
